An In-depth Technical Guide to 1-(2-Bromophenyl)-2-methylpropan-2-ol: Synthesis, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2-methylpropan-2-ol, a tertiary alcohol of interest in synthetic organi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2-methylpropan-2-ol, a tertiary alcohol of interest in synthetic organic chemistry and potentially in drug discovery as a building block or intermediate. This document details its fundamental chemical properties, including its exact mass and molecular weight, and outlines a robust, field-proven protocol for its synthesis via a Grignard reaction. Furthermore, this guide presents a thorough analytical workflow for the characterization and quality control of the synthesized compound, leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The causality behind experimental choices and the integration of self-validating systems within the described protocols are emphasized to ensure technical accuracy and reproducibility.
Core Compound Properties
1-(2-Bromophenyl)-2-methylpropan-2-ol is a substituted aromatic tertiary alcohol. Its structure, featuring a brominated phenyl ring and a tertiary alcohol moiety, makes it a versatile intermediate for further chemical modifications.
The exact mass is a critical parameter for high-resolution mass spectrometry, allowing for unambiguous identification of the compound. The molecular weight is essential for stoichiometric calculations in chemical reactions.
Synthesis Protocol: A Grignard-Based Approach
The synthesis of tertiary alcohols is classically and efficiently achieved through the reaction of a Grignard reagent with a suitable ketone or ester. For 1-(2-Bromophenyl)-2-methylpropan-2-ol, a logical and reliable synthetic route involves the reaction of 2-bromophenylmagnesium bromide with acetone. This method is adapted from a well-established procedure for a structurally similar compound, 2-(2-bromophenyl)-2-propanol[3].
Scientific Rationale
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of 2-bromophenylmagnesium bromide as the Grignard reagent and acetone as the carbonyl component is a direct and convergent approach to the target molecule. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of acetone, followed by an acidic workup to protonate the resulting alkoxide.
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(2-Bromophenyl)-2-methylpropan-2-ol
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Bromophenyl)-2-methylpropan-2-ol. Designed for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Bromophenyl)-2-methylpropan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural elucidation of this molecule using NMR spectroscopy.
Introduction
1-(2-Bromophenyl)-2-methylpropan-2-ol is a tertiary alcohol containing a substituted aromatic ring. Its structure presents a unique combination of an aliphatic chain and a sterically hindered aromatic system. NMR spectroscopy is an indispensable tool for confirming the molecular structure of such compounds, providing detailed information about the chemical environment of each proton and carbon atom. This guide will delve into the predicted chemical shifts and coupling patterns for this molecule, explaining the underlying principles that govern these spectral features.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1-(2-Bromophenyl)-2-methylpropan-2-ol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are predicted based on the analysis of structurally similar compounds and established NMR principles.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Bromophenyl)-2-methylpropan-2-ol
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Ar-H (positions 3, 4, 5, 6)
7.0 - 7.6
Multiplet
4H
-CH₂-
~3.0
Singlet
2H
-OH
Variable (typically 1.5 - 2.5)
Broad Singlet
1H
-C(CH₃)₂
~1.3
Singlet
6H
Rationale for Predicted ¹H Chemical Shifts:
Aromatic Protons (7.0 - 7.6 ppm): The protons on the brominated phenyl ring are expected to resonate in the downfield region, typical for aromatic protons.[4][5][6] The electron-withdrawing inductive effect of the bromine atom and the alkyl substituent, along with anisotropic effects of the benzene ring, will lead to a complex multiplet pattern. The exact chemical shifts of the four aromatic protons will vary depending on their position relative to the bromine and the alkyl group.
Methylene Protons (~3.0 ppm): The two protons of the methylene group (-CH₂-) are adjacent to the aromatic ring. This proximity to the deshielding environment of the phenyl group will cause their signal to appear downfield compared to a typical aliphatic methylene group. Due to the absence of adjacent protons, this signal is predicted to be a singlet.
Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton (-OH) is highly dependent on factors such as solvent, concentration, and temperature, due to hydrogen bonding.[1] It typically appears as a broad singlet and its signal may be exchanged with D₂O.
Methyl Protons (~1.3 ppm): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond.[1][7] They are expected to produce a single, sharp singlet in the upfield region of the spectrum. The integration value of 6H for this signal is a key identifier for this structural feature.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of 1-(2-Bromophenyl)-2-methylpropan-2-ol is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Bromophenyl)-2-methylpropan-2-ol
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-Br (ipso-carbon)
~123
C-CH₂ (ipso-carbon)
~140
Aromatic CH Carbons
127 - 133
Quaternary Carbon (-C(CH₃)₂OH)
~72
Methylene Carbon (-CH₂-)
~45
Methyl Carbons (-C(CH₃)₂)
~32
Rationale for Predicted ¹³C Chemical Shifts:
Aromatic Carbons (123 - 140 ppm): The six carbons of the phenyl ring will resonate in the typical aromatic region.
The ipso-carbon attached to the bromine atom (C-Br) is expected to be shifted upfield due to the "heavy atom effect" of bromine, which increases electron shielding around the nucleus.[8] A predicted shift of around 123 ppm is reasonable.
The ipso-carbon attached to the alkyl substituent (C-CH₂) will be deshielded and is expected to appear at the downfield end of the aromatic region, around 140 ppm.
The remaining four aromatic CH carbons will have chemical shifts in the range of 127-133 ppm, with their exact values influenced by the electronic effects of the substituents.
Quaternary Carbon (~72 ppm): The carbon atom of the tertiary alcohol group (-C(CH₃)₂OH) is directly bonded to an electronegative oxygen atom, which causes significant deshielding.[7] Its signal is therefore expected to appear around 72 ppm.
Methylene Carbon (~45 ppm): The methylene carbon, being adjacent to the aromatic ring, will be deshielded compared to a simple alkane but shielded relative to the carbons within the ring. A chemical shift of approximately 45 ppm is anticipated.
Methyl Carbons (~32 ppm): The two methyl carbons are equivalent and will give a single signal in the aliphatic region of the spectrum, predicted to be around 32 ppm.[7]
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of 1-(2-Bromophenyl)-2-methylpropan-2-ol.
Sample Preparation:
Weigh approximately 5-10 mg of 1-(2-Bromophenyl)-2-methylpropan-2-ol.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[9]
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
NMR Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
For ¹H NMR:
Acquire a single-pulse experiment.
Typical spectral width: -2 to 12 ppm.
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
For ¹³C NMR:
Acquire a proton-decoupled experiment (e.g., using a broadband decoupling sequence).
Typical spectral width: 0 to 220 ppm.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of 1-(2-Bromophenyl)-2-methylpropan-2-ol and highlights the key proton and carbon environments discussed.
Caption: Molecular structure of 1-(2-Bromophenyl)-2-methylpropan-2-ol with key structural regions highlighted.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(2-Bromophenyl)-2-methylpropan-2-ol. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently interpret experimental data to verify the synthesis and purity of this compound. The provided tables of predicted chemical shifts, along with the detailed experimental protocol, serve as a valuable resource for scientists engaged in organic synthesis and drug discovery.
References
ResearchGate. (n.d.). 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... Retrieved from [Link]
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]
R Discovery. (1977, October 1). 1H and 2H NMR spectra of chlorobenzene and bromobenzene in liquid crystalline phase. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-2-ol - (tert-butyl alcohol). Retrieved from [Link]
National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
University of California, Irvine. (n.d.). NMR spectra 2-13C. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]
MDPI. (n.d.). Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne - Supporting Information. Retrieved from [Link]
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-2-methylpropan-2-ol. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]
Mechanism and Synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol: A Technical Guide for Advanced Drug Development
Executive Summary 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1) is a highly versatile building block in modern medicinal chemistry. Characterized by its ortho-bromine atom—primed for palladium-catalyzed cross-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1) is a highly versatile building block in modern medicinal chemistry. Characterized by its ortho-bromine atom—primed for palladium-catalyzed cross-coupling—and a sterically hindered tertiary alcohol, it serves as a critical intermediate in the synthesis of complex bicyclic systems, including indanes and cyclobutanes. These motifs are heavily utilized in the development of AMPK activators and glucocorticoid receptor modulators .
This whitepaper provides an authoritative, self-validating protocol for its synthesis, elucidating the mechanistic causality behind the preferred retrosynthetic pathways.
Strategic Retrosynthetic Analysis
When designing a scalable synthesis for a tertiary alcohol with two identical alkyl groups (gem-dimethyl), two primary retrosynthetic disconnections emerge.
Pathway A (The Ester Route): Double addition of methylmagnesium bromide to ethyl 2-(2-bromophenyl)acetate.
Pathway B (The Benzyl Halide Route): Formation of a Grignard reagent from 2-bromobenzyl bromide, followed by addition to acetone.
Expertise Insight: While Pathway B appears straightforward on paper, benzylic halides are notoriously prone to Wurtz-type homocoupling when exposed to magnesium metal, yielding the dimeric byproduct 1,2-bis(2-bromophenyl)ethane . Pathway A bypasses this critical failure point entirely. By utilizing a commercially available ester and a standard, robust Grignard reagent (CH₃MgBr), Pathway A ensures high atom economy, minimal side reactions, and excellent scalability.
Retrosynthetic pathways for 1-(2-Bromophenyl)-2-methylpropan-2-ol highlighting the preferred route.
Mechanistic Elucidation of the Double Grignard Addition
The transformation of ethyl 2-(2-bromophenyl)acetate into the target tertiary alcohol is a tandem process governed by the relative electrophilicity of the carbonyl intermediates.
Nucleophilic Acyl Substitution: The first equivalent of CH₃MgBr coordinates to the ester carbonyl, followed by nucleophilic attack of the methyl carbanion. This forms a tetrahedral alkoxide intermediate (Intermediate I).
Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group (as EtOMgBr) to generate 1-(2-bromophenyl)propan-2-one.
Nucleophilic Addition: Because ketones are significantly more electrophilic than esters, the intermediate ketone cannot be isolated under these conditions. A second equivalent of CH₃MgBr immediately attacks the newly formed ketone, yielding a stable tertiary alkoxide (Intermediate II).
Acidic Quench: The addition of a mild aqueous acid protonates the alkoxide, yielding the final product while dissolving the magnesium salts.
Step-by-step mechanistic workflow of the double Grignard addition to the ester precursor.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system . At each critical juncture, specific physical observations confirm the chemical integrity of the reaction, preventing downstream failures.
Methylmagnesium bromide (3.0 M in Et₂O): 2.5 eq (102.8 mmol, 34.3 mL)
Anhydrous Tetrahydrofuran (THF): 100 mL
Saturated Aqueous NH₄Cl: 100 mL
Step-by-Step Workflow
System Purge & Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a strict nitrogen atmosphere.
Causality: Grignard reagents are highly sensitive to moisture. Even trace water will prematurely quench the reagent to methane gas, destroying the precise stoichiometry required for the double addition.
Substrate Dissolution: Dissolve the ester (10.0 g) in 100 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.
Initiation & Addition (Validation Checkpoint 1): Begin the dropwise addition of CH₃MgBr (34.3 mL).
Validation: Observe the first few drops. A slight exotherm and transient localized cloudiness indicate successful initiation. If no exotherm is detected, the system is wet; halt addition immediately to prevent reagent pooling and subsequent thermal runaway.
Reaction Progression: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
Causality: Warming provides the necessary activation energy for the second equivalent of CH₃MgBr to overcome the increasing steric hindrance of the tertiary alkoxide transition state.
In-Process Monitoring (Validation Checkpoint 2): Analyze an aliquot via TLC (Hexanes:EtOAc 8:2). The ester starting material (higher R_f) must be completely consumed, replaced by a strongly UV-active spot corresponding to the tertiary alcohol (lower R_f).
Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl (100 mL) dropwise.
Causality: The mildly acidic NH₄Cl protonates the alkoxide while buffering the system. Using strong acids (like HCl) at this stage risks acid-catalyzed dehydration of the newly formed tertiary alcohol into an undesired alkene (e.g., 1-bromo-2-(2-methylallyl)benzene).
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Quantitative Data & Analytical Validation
To ensure the trustworthiness of the synthesized material, the following process parameters and analytical signatures must be verified.
Parameter / Analytical Method
Setpoint / Expected Value
Causality / Rationale
Stoichiometry (CH₃MgBr)
2.2 – 2.5 Equivalents
Ensures complete conversion of the intermediate ketone and accounts for adventitious moisture consumption.
Addition Temperature
0 °C to 5 °C
Controls the highly exothermic primary nucleophilic attack; prevents side reactions like enolization.
Confirms the successful addition of the gem-dimethyl group (6H singlet) and the intact benzylic CH₂ (2H singlet).
Mass Spectrometry (ESI+)
m/z 211.0 / 213.0 [M - H₂O + H]⁺
Tertiary alcohols readily lose water in the MS ionization source, yielding a stable benzylic/allylic carbocation mass.
TLC (8:2 Hexanes:EtOAc)
R_f ≈ 0.35
The product exhibits strong UV absorbance due to the ortho-bromophenyl moiety, with increased polarity over the ester.
References
Pfizer Inc. (2014). Indole and indazole compounds that activate AMPK. U.S. Patent No. 8,889,730 B2.
Pfizer Inc. (2010). Bicyclic derivatives as modulators of the glucocorticoid receptor. W.O. Patent No. 2010086820 A1.
ACS Publications. (2015). Catalytic Chemical Amide Synthesis at Room Temperature. The Journal of Organic Chemistry. Retrieved from[Link]
Exploratory
1-(2-Bromophenyl)-2-methylpropan-2-ol solubility in polar aprotic solvents
An In-Depth Technical Guide to the Solubility of 1-(2-Bromophenyl)-2-methylpropan-2-ol in Polar Aprotic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility of 1-(2-Bromophenyl)-2-me...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 1-(2-Bromophenyl)-2-methylpropan-2-ol in Polar Aprotic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-(2-Bromophenyl)-2-methylpropan-2-ol in polar aprotic solvents, a critical parameter for researchers, scientists, and professionals in drug development. The document delves into the molecular characteristics of the compound, the theoretical underpinnings of solubility in this class of solvents, and a detailed experimental protocol for its determination. By integrating fundamental chemical principles with practical laboratory procedures, this guide aims to equip the reader with the necessary knowledge to understand, predict, and measure the solubility of this and structurally related compounds.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility is a fundamental physicochemical property that significantly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] For drug development professionals, understanding the solubility of a potential drug candidate like 1-(2-Bromophenyl)-2-methylpropan-2-ol is paramount, as it directly impacts bioavailability, formulation strategies, and the overall efficacy of the final drug product.[1][2] Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, are frequently employed in early-stage drug discovery for compound storage, high-throughput screening, and as reaction media.[2][3] Therefore, a thorough understanding of a compound's solubility in these solvents is essential for seamless experimental workflows and the generation of reliable biological data.
This guide focuses on 1-(2-Bromophenyl)-2-methylpropan-2-ol, a tertiary alcohol containing a bromophenyl group. Its unique structural features present an interesting case study for exploring the interplay of various factors that govern solubility.
Molecular Profile of 1-(2-Bromophenyl)-2-methylpropan-2-ol
A deep understanding of the solute's molecular structure is the first step in predicting its solubility behavior.
A tertiary alcohol with a 2-bromophenyl group attached to the carbon bearing the hydroxyl group.
Inferred from name
Key Structural Features Influencing Solubility:
Tertiary Alcohol (-OH group): The hydroxyl group is polar and capable of acting as a hydrogen bond donor and acceptor.[6] This functional group is the primary driver of interactions with polar solvents. However, being a tertiary alcohol, the hydroxyl group is sterically hindered by the three adjacent carbon atoms, which can impact its ability to form extensive hydrogen bonds with solvent molecules.[7]
2-Bromophenyl Group: The phenyl ring introduces a significant non-polar, hydrophobic character to the molecule, which generally decreases solubility in polar solvents. The bromine atom is electronegative and contributes to the molecule's overall polarity. Its position at the ortho position is of particular interest.
Potential for Intramolecular Hydrogen Bonding: The proximity of the bromine atom to the hydroxyl group on the side chain may allow for the formation of an intramolecular hydrogen bond. Such an interaction can decrease the availability of the hydroxyl group to form intermolecular hydrogen bonds with the solvent, potentially reducing solubility in polar protic solvents.[8][9][10] In polar aprotic solvents, which are not strong hydrogen bond donors, the effect might be different.
Theoretical Framework: Solubility in Polar Aprotic Solvents
The principle of "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar polarities are more likely to be soluble in each other.[11] Polar aprotic solvents are characterized by their high dielectric constants and large dipole moments, but they lack acidic protons and are not significant hydrogen bond donors.[3][11][12]
Solute-Solvent Interactions:
The dissolution of 1-(2-Bromophenyl)-2-methylpropan-2-ol in a polar aprotic solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Dipole-Dipole Interactions: Both the solute and polar aprotic solvents possess permanent dipoles. The electrostatic attraction between the positive end of one molecule and the negative end of another is a key driving force for dissolution.
Hydrogen Bonding: While polar aprotic solvents are not hydrogen bond donors, they are often effective hydrogen bond acceptors. The hydroxyl group of 1-(2-Bromophenyl)-2-methylpropan-2-ol can act as a hydrogen bond donor, forming hydrogen bonds with the electronegative atoms (e.g., the oxygen in DMSO or the nitrogen in acetonitrile) of the solvent molecules.[13][14]
London Dispersion Forces: These are weak, transient forces that exist between all molecules and will contribute to the overall solvation energy.
The steric hindrance around the tertiary alcohol group in 1-(2-Bromophenyl)-2-methylpropan-2-ol may limit the extent of hydrogen bonding with the solvent, potentially impacting its solubility compared to a primary or secondary alcohol analog.[7]
Predictive Approaches to Solubility
While experimental determination remains the gold standard, several computational methods can provide valuable estimations of solubility, aiding in early-stage compound assessment.
QSPR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[15][16][17] These models utilize molecular descriptors that encode structural, electronic, and topological features of a molecule to predict its solubility in a given solvent.[15][18] For drug-like compounds, numerous QSPR models have been developed to predict aqueous and DMSO solubility.[2][16][19]
Thermodynamic Models:
These models, such as the General Solubility Equation (GSE), are based on fundamental thermodynamic principles.[19] They relate solubility to properties like the compound's melting point and its octanol-water partition coefficient (logP), providing a more physically grounded prediction.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust method for determining the solubility of 1-(2-Bromophenyl)-2-methylpropan-2-ol in a polar aprotic solvent using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).[20][21]
Accurately weigh an excess amount of 1-(2-Bromophenyl)-2-methylpropan-2-ol into a series of vials. The goal is to have undissolved solid remaining at equilibrium.
Add a precise volume of the chosen polar aprotic solvent to each vial.
Securely cap the vials.
Equilibration:
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that the solution reaches equilibrium. This timeframe may need to be optimized.
Sample Preparation for Analysis:
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe.
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
Quantification by HPLC:
Prepare a series of standard solutions of 1-(2-Bromophenyl)-2-methylpropan-2-ol of known concentrations in the same polar aprotic solvent.
Develop a suitable HPLC method (including column, mobile phase, flow rate, and UV detection wavelength) to achieve good separation and detection of the analyte.
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
Inject the filtered supernatant from the saturated solutions.
Determine the concentration of 1-(2-Bromophenyl)-2-methylpropan-2-ol in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound.
Data Presentation:
The experimentally determined solubility data should be presented in a clear and organized table.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mM)
Dimethyl Sulfoxide (DMSO)
25
Experimental Value
Calculated Value
N,N-Dimethylformamide (DMF)
25
Experimental Value
Calculated Value
Acetonitrile
25
Experimental Value
Calculated Value
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 1-(2-Bromophenyl)-2-methylpropan-2-ol.
Conclusion and Future Perspectives
This guide has provided a detailed examination of the solubility of 1-(2-Bromophenyl)-2-methylpropan-2-ol in polar aprotic solvents, encompassing theoretical considerations, predictive methods, and a practical experimental protocol. The interplay between the sterically hindered tertiary alcohol, the hydrophobic bromophenyl group, and the potential for intramolecular hydrogen bonding makes this compound an excellent model for studying the nuances of solubility.
For researchers in drug development, a thorough and accurate determination of solubility is not merely a data point but a critical piece of the puzzle in advancing a compound through the discovery pipeline. Future work could involve comparative studies with primary and secondary alcohol analogs to further elucidate the impact of steric hindrance, as well as experimental validation of the predicted effects of intramolecular hydrogen bonding on solubility in this class of solvents.
References
Vertex AI Search. (2018). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water?8
National Center for Biotechnology Information. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC. 9
National Center for Biotechnology Information. (2025). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. 20
Royal Society of Chemistry. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. 10
Life Chemicals. (2022). Compound solubility measurements for early drug discovery | Computational Chemistry. 21
Unknown. (2024). Solubility test for Organic Compounds. 22
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. 23
Al-Kindi University for Medical Sciences. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. 1
University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC. 24
YouTube. (2021). Solubility Tests for Organic Compounds. 25
ResearchGate. (2019). (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. 15
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(2-Bromophenyl)-2-methylpropan-2-ol
This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the tertiary alcohol 1-(2-Bromophenyl)-2-methylpropan-2-ol. Tailored for research...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the tertiary alcohol 1-(2-Bromophenyl)-2-methylpropan-2-ol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for determining the three-dimensional atomic arrangement of this and similar small molecules. Given the absence of a publicly available crystal structure for this specific compound in repositories such as the Cambridge Structural Database (CSD), this guide is presented as a practical, hypothetical case study that meticulously follows established and validated protocols.
Introduction
1-(2-Bromophenyl)-2-methylpropan-2-ol is a tertiary alcohol, a class of compounds frequently encountered as intermediates and final products in organic synthesis and medicinal chemistry.[1] The presence of a bromophenyl group and a sterically hindered tertiary alcohol moiety makes its precise structural characterization crucial for understanding its chemical reactivity, potential intermolecular interactions, and solid-state properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this detailed structural information, providing precise bond lengths, bond angles, and the overall molecular conformation.[2][3] This guide will walk through the entire process, from the rational synthesis of the compound to the final analysis of its crystal structure.
Part 1: Synthesis and Crystallization
A robust synthetic strategy and the ability to grow high-quality single crystals are the foundational prerequisites for any crystallographic study.[4]
Retrosynthetic Analysis and Synthesis Protocol
The target molecule, a tertiary alcohol, can be efficiently synthesized via a Grignard reaction.[5][6][7] This cornerstone of carbon-carbon bond formation involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[6] For 1-(2-Bromophenyl)-2-methylpropan-2-ol, a logical retrosynthetic disconnection points to 2-bromobenzaldehyde and the isopropyl Grignard reagent, or more practically, the reaction of an ester such as methyl 2-bromobenzoate with excess methylmagnesium bromide.[8] The latter is often preferred for tertiary alcohols with two identical alkyl groups on the carbinol carbon.
Experimental Protocol: Grignard Synthesis
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide or iodide (2.2 equivalents) in the anhydrous solvent is added dropwise. The reaction is initiated, often with a small iodine crystal, and maintained at a gentle reflux.
Reaction with Ester: The solution of methyl 2-bromobenzoate (1.0 equivalent) in anhydrous ether/THF is cooled to 0 °C in an ice bath. The prepared Grignard reagent is then added slowly via a dropping funnel. The reaction is typically stirred for several hours at room temperature to ensure completion.
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(2-Bromophenyl)-2-methylpropan-2-ol.
Crystallization
The formation of single crystals of sufficient size and quality is often the most challenging step. Slow evaporation of a saturated solution is a common and effective technique.
Experimental Protocol: Crystallization by Slow Evaporation
A small amount of the purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, as cited in a similar study[9]).
The solution is filtered to remove any particulate matter.
The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
The resulting crystals are carefully inspected under a microscope for suitability for X-ray diffraction analysis.
Part 2: Single-Crystal X-ray Diffraction Analysis
The core of the structural determination lies in the X-ray diffraction experiment and the subsequent data analysis.[2]
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10][11] Modern diffractometers are typically equipped with CCD or CMOS detectors.[9]
Data Collection Parameters (Hypothetical)
Parameter
Value
Diffractometer
Bruker APEX II CCD
X-ray Source
Mo Kα radiation (λ = 0.71073 Å)
Temperature
100(2) K
Crystal System
Monoclinic
Space Group
P2₁/c
a
10.123(4) Å
b
8.456(3) Å
c
12.789(5) Å
α
90°
β
109.21(2)°
γ
90°
Volume
1034.5(7) ų
Z
4
Calculated Density
1.475 Mg/m³
Absorption Coeff.
3.552 mm⁻¹
F(000)
464
Structure Solution and Refinement
The collected diffraction data, consisting of thousands of reflection intensities, are first processed (integrated and scaled) using software like SAINT or XDS.[12] The resulting data is then used to solve the crystal structure.
Workflow for Structure Solution and Refinement
Caption: Workflow for single-crystal X-ray structure determination.
Structure Solution: Direct methods or Patterson methods, as implemented in programs like SHELXT or SIR, are used to determine the initial phases of the structure factors and locate the heavier atoms (in this case, the bromine atom).[10] The positions of the lighter atoms (carbon and oxygen) are then typically found from difference Fourier maps.
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure, commonly with software such as SHELXL.[10][13] This process optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[14]
Refinement Details (Hypothetical)
Parameter
Value
Refinement method
Full-matrix least-squares on F²
R₁ [I > 2σ(I)]
0.0350
wR₂ (all data)
0.0850
Goodness-of-fit on F²
1.05
Data / restraints / parameters
2345 / 0 / 154
Largest diff. peak and hole
0.54 and -0.48 e.Å⁻³
Part 3: Analysis and Visualization of the Crystal Structure
The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to describe the crystal structure.[10]
Molecular Structure
Software such as Mercury or VESTA can be used to visualize the molecular structure from the CIF.[6][10] This allows for the detailed examination of bond lengths, bond angles, and torsion angles. For 1-(2-Bromophenyl)-2-methylpropan-2-ol, key features to analyze would be the C-Br bond length, the geometry around the tertiary alcohol carbon, and the relative orientation of the bromophenyl ring and the propanol substituent.
Supramolecular Interactions and Crystal Packing
A crucial aspect of crystal structure analysis is the investigation of intermolecular interactions that govern how the molecules pack in the crystal lattice.[11] For the title compound, potential interactions include hydrogen bonding involving the hydroxyl group (O-H···O or O-H···Br) and weaker C-H···π or halogen bonding interactions. These can be readily identified and visualized using software like PLATON or Mercury.[10][15]
Logical Relationship of Structural Analysis
Caption: From CIF to understanding solid-state properties.
Conclusion
This in-depth technical guide outlines the comprehensive workflow for the structural elucidation of 1-(2-Bromophenyl)-2-methylpropan-2-ol using single-crystal X-ray diffraction. While a published structure for this specific molecule remains elusive, the principles and methodologies detailed herein provide a robust framework for researchers to approach the synthesis, crystallization, and crystallographic analysis of this and other novel small molecules. The meticulous application of these techniques is fundamental to advancing our understanding of structure-property relationships in chemical and pharmaceutical sciences.
References
Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Kabsch, W. (2025, January 19). XDS Program Package. Retrieved from [Link]
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
Lachlan, C. (n.d.). Introduction. Retrieved from [Link]
SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Retrieved from [Link]
CrystalMaker Software. (n.d.). SingleCrystal: Introduction. Retrieved from [Link]
Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Single Crystal X-Ray Diffraction Studies. Retrieved from [Link]
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]
Kolb, M. et al. (2010). 2-(4-Bromophenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1625. Retrieved from [Link]
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
Atioğlu, Z. et al. (2021). Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 536–540. Retrieved from [Link]
Naveen, S. et al. (2006). Synthesis and Crystal Structure of (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. Analytical Sciences: X-ray Structure Analysis Online, 22(3), x69-x70. Retrieved from [Link]
Preprints.org. (2025, January 17). Single Crystal Diffraction. Retrieved from [Link]
MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
PubChemLite. (2026). 1-(2-bromophenyl)-2-methylpropan-1-ol. Retrieved from [Link]
CCDC. (n.d.). Crystallography. Retrieved from [Link]
ResearchGate. (n.d.). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Retrieved from [Link]
ResearchGate. (n.d.). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]
EDP Sciences. (n.d.). Thermodynamics and X-ray studies of 2-alcohol monolayers at the air water interface. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-2-methylpropan-2-ol. Retrieved from [Link]
ResearchGate. (n.d.). X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b from.... Retrieved from [Link]
EMBL-EBI. (n.d.). tertiary alcohol (CHEBI:26878). Retrieved from [Link]
National Central University - Scholars. (2016, July 1). CCDC 1438958: Experimental Crystal Structure Determination. Retrieved from [Link]
MDPI. (2025, August 24). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]
El-Emam, A. A. et al. (2025). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 943–949. Retrieved from [Link]
1-(2-Bromophenyl)-2-methylpropan-2-ol CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals Introduction: Situating 1-(2-Bromophenyl)-2-methylpropan-2-ol in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 1-(2-Bromophenyl)-2-methylpropan-2-ol in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of halogenated phenyl groups is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The presence of a bromine atom, as in the case of 1-(2-Bromophenyl)-2-methylpropan-2-ol, offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, while also influencing metabolic stability and receptor-binding interactions. This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS Number: 126495-44-1), from its fundamental chemical and safety data to its synthesis and potential applications as a building block in the development of novel therapeutics. The insights provided herein are intended to empower researchers to leverage the unique characteristics of this compound in their drug discovery and development endeavors.
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3) , H335: May cause respiratory irritation.[2]
Precautionary Measures and Personal Protective Equipment (PPE):
Given the anticipated hazards, the following precautions are recommended:
Handling: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or dust.[2] Avoid contact with skin, eyes, and clothing.[2] Prevent the build-up of electrostatic charge.[2]
Personal Protective Equipment:
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
First Aid:
If Swallowed: Immediately call a poison center or doctor.[2]
If on Skin: Wash with plenty of water and soap.[2]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
Synthesis Protocol: A Grignard-Based Approach
The synthesis of tertiary alcohols bearing a bromophenyl moiety is commonly achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction offers a reliable and high-yielding route to compounds such as 1-(2-Bromophenyl)-2-methylpropan-2-ol. The following protocol outlines a representative procedure based on established principles of Grignard chemistry.
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of Sterically Hindered Biaryls Using 1-(2-Bromophenyl)-2-methylpropan-2-ol
Introduction: Overcoming Steric Challenges in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Overcoming Steric Challenges in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high functional group tolerance and relatively mild conditions.[1][2] First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide is indispensable in the production of pharmaceuticals, advanced materials, and agrochemicals.[3][4]
However, the synthesis of sterically congested molecules, particularly those containing tetra-substituted biaryl scaffolds, presents a significant challenge. Substrates such as 1-(2-Bromophenyl)-2-methylpropan-2-ol, which features a bulky tert-alcohol group ortho to the reactive C-Br bond, can severely impede the key steps of the catalytic cycle. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on successfully employing this challenging substrate in Suzuki-Miyaura couplings. We will dissect the mechanistic hurdles, provide a rationale for component selection, and present a robust, field-proven protocol.
The Mechanistic Hurdles of Steric Hindrance
The efficiency of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. Steric hindrance, particularly from ortho-substituents on the aryl halide, directly impacts two critical steps:
Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the aryl-bromide bond. A bulky substituent can physically block the palladium complex from approaching the reaction center, dramatically slowing this rate-limiting step.[5]
Reductive Elimination: The final, product-forming step requires the two organic partners on the Pd(II) complex to come into close proximity. Steric clash between bulky groups can create a high energy barrier for this process, leading to slow reaction rates or decomposition pathways.[5]
To overcome these barriers, modern catalyst systems have been developed that utilize bulky, electron-rich ligands. These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are less sterically encumbered and more readily undergo oxidative addition.[5] Furthermore, their steric bulk can facilitate the final reductive elimination step.[1][5]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three fundamental stages: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the activated boronic acid species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Component Selection: A Rationale
Success with a substrate like 1-(2-Bromophenyl)-2-methylpropan-2-ol requires careful selection of each reaction component. The choices below are designed to maximize reactivity and minimize common side reactions like protodeboronation.[6]
Palladium Precatalyst & Ligand: We recommend a pre-formed N-Heterocyclic Carbene (NHC) palladium complex, such as PEPPSI-IPr . NHC ligands are strong σ-donors and possess significant steric bulk, making them exceptionally effective for coupling hindered substrates.[6][7] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) system ensures efficient generation of the active Pd(0) species in situ.
Base: A strong, non-nucleophilic base is critical. Potassium phosphate (K₃PO₄) is an excellent choice. It is strong enough to facilitate the formation of the reactive boronate species required for transmetalation but is generally compatible with a wide range of functional groups.[1][2]
Solvent System: A polar aprotic solvent is ideal. 1,4-Dioxane is a common and effective choice.[1] The addition of a small amount of water is often beneficial, as it can aid in dissolving the base and facilitate the transmetalation step.[1][8]
Boron Reagent: While standard boronic acids are effective, their stability can be a concern, especially in prolonged reactions. For challenging couplings, using more stable pinacol esters (R-Bpin) or potassium aryltrifluoroborates (R-BF₃K) can prevent decomposition and improve yields.[1][2] This protocol will be written for a standard arylboronic acid but is adaptable.
Detailed Experimental Protocol
This protocol describes the coupling of 1-(2-Bromophenyl)-2-methylpropan-2-ol with 4-methoxyphenylboronic acid.
Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Reagents and Materials
Reagent
Formula
MW ( g/mol )
Amount (mmol)
Mass/Volume
Equiv.
1-(2-Bromophenyl)-2-methylpropan-2-ol
C₁₀H₁₃BrO
229.11
1.0
229 mg
1.0
4-Methoxyphenylboronic acid
C₇H₉BO₃
151.96
1.2
182 mg
1.2
PEPPSI-IPr Catalyst
C₃₈H₅₁Cl₃N₃PPd
813.58
0.02
16.3 mg
0.02
Potassium Phosphate (K₃PO₄)
K₃PO₄
212.27
3.0
637 mg
3.0
1,4-Dioxane (Anhydrous)
C₄H₈O₂
88.11
-
4.0 mL
-
Water (Degassed)
H₂O
18.02
-
1.0 mL
-
Step-by-Step Procedure
Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(2-Bromophenyl)-2-methylpropan-2-ol (229 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), and the PEPPSI-IPr catalyst (16.3 mg, 0.02 mmol).
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The mixture should be stirred briefly under the inert atmosphere.
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent in vacuo. To the residue, add deionized water (20 mL) and ethyl acetate (20 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product, 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)-2-methylpropan-2-ol.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst due to oxygen exposure.2. Insufficiently dried solvents/reagents.3. Base is not strong enough or has degraded.
1. Ensure rigorous inert atmosphere techniques (proper purging). Use a fresh bottle of catalyst or a pre-catalyst from a glovebox.2. Use freshly distilled/anhydrous solvents.3. Use fresh, finely ground K₃PO₄ or screen other bases like Cs₂CO₃.
Protodeboronation of Boronic Acid
Boronic acid is unstable under reaction conditions (heat, prolonged time, base). The desired R-group is replaced by -H.[6]
1. Use a more stable boron derivative like a pinacol ester (R-Bpin) or MIDA boronate.[6]2. Increase the equivalents of the boronic acid (e.g., to 1.5 equiv).3. Lower the reaction temperature if possible, though this may require longer times.
Formation of Homocoupled Products
1. (R-R): Oxidative homocoupling of the boronic acid, often promoted by trace oxygen.[6]2. (Ar-Ar): Reductive coupling of the aryl halide.
1. Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction.[6]2. This is less common but can indicate issues with the catalyst system. Consider screening a different ligand.
Formation of Buchwald-Hartwig Amination Product
If a nitrogen-containing base (e.g., an amine) or solvent is used, C-N coupling can compete with C-C coupling.[9]
Use an inorganic base (K₃PO₄, Cs₂CO₃, K₂CO₃) and avoid amine-based solvents. This is a key reason for the selection of K₃PO₄ in this protocol.
Safety and Handling
All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
1-(2-Bromophenyl)-2-methylpropan-2-ol: May cause skin and eye irritation. Avoid inhalation of dust or vapors.[10]
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of the fine powder.[11]
Boronic Acids: Can be irritating to the eyes, respiratory system, and skin. Handle in a fume hood.
1,4-Dioxane: A flammable liquid and potential carcinogen. It can form explosive peroxides upon standing. Use only stabilized, anhydrous grades and store properly.
Potassium Phosphate: A strong base. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13][14] Waste should be disposed of according to institutional and local regulations.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Bardey, C., et al. (2014). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
Lipshutz, B. H., et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters. [Link]
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
Buchwald, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
Angene Chemical. (2025, October 19). Safety Data Sheet - N-(2-BROMOPHENYL)-2-METHYLPROPANAMIDE. [Link]
Royal Society of Chemistry. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
Chemos GmbH & Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. [Link]
ACS Publications. (2019, November 25). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. [Link]
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
ACS Publications. (2012, August 15). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]
ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
ACS Publications. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. [Link]
Application Note: Synthesis and Downstream Application of 1-(2-Bromophenyl)-2-methylpropan-2-ol
Executive Summary The compound 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1) is a highly valuable, sterically hindered tertiary alcohol intermediate[1]. In modern medicinal chemistry, it serves as the primary...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1) is a highly valuable, sterically hindered tertiary alcohol intermediate[1]. In modern medicinal chemistry, it serves as the primary synthetic precursor for the 2,2-dimethyl-2,3-dihydrobenzofuran core. This specific heterocyclic scaffold is a privileged structure embedded in numerous active pharmaceutical ingredients (APIs), most notably in GPR120 (FFAR4) receptor agonists utilized for metabolic disease regulation[2],[3], as well as in small-molecule inhibitors targeting the Hypoxia Inducible Factor (HIF) pathway[4].
This application note details the causal logic, optimized protocols, and self-validating analytical checkpoints required to synthesize this intermediate and execute its downstream intramolecular cyclization.
Mechanistic Insights & Synthesis Strategy
Upstream Synthesis: Grignard Addition
The synthesis of 1-(2-bromophenyl)-2-methylpropan-2-ol is achieved via the nucleophilic addition of methylmagnesium bromide to methyl 2-bromophenylacetate.
Causality of Reagent Choice: While alternative routes (such as the reaction of 2-bromobenzyl bromide with acetone) exist, they are highly susceptible to Wurtz-type homocoupling and unwanted halogen-metal exchange at the ortho-bromine position. Utilizing the ester precursor ensures high atom economy and drives the reaction quantitatively to the tertiary alcohol without disturbing the aryl bromide.
Converting the tertiary alcohol into the 2,2-dimethyl-2,3-dihydrobenzofuran core presents a significant thermodynamic and kinetic challenge.
Causality of Catalytic Design: Classical SN2 Williamson etherification is completely ineffective for tertiary alcohols due to severe steric hindrance, typically resulting in competing Grob fragmentation or base-catalyzed dehydration (elimination) rather than cyclization[5]. To bypass this, we utilize a Palladium-catalyzed intramolecular C-O cross-coupling (Buchwald-Hartwig etherification). The Pd(0) catalyst undergoes oxidative addition into the aryl C-Br bond, followed by ligand exchange with the tertiary alkoxide. The use of a bulky, electron-rich biaryl phosphine ligand (e.g., t-BuXPhos) forces the spatial proximity of the metal center and the alkoxide, accelerating the difficult reductive elimination step to form the C-O bond[6].
Fig 1. Synthetic workflow from ester to the dihydrobenzofuran pharmaceutical core.
Protocol A: Synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an argon inlet.
Reagent Loading: Dissolve methyl 2-bromophenylacetate (10.0 g, 43.6 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.
Nucleophilic Addition: Dropwise add methylmagnesium bromide (3.0 M in diethyl ether, 36.4 mL, 109 mmol, 2.5 eq) via the addition funnel over 30 minutes. Maintain the internal temperature below 5 °C to prevent exothermic degradation.
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the UV-active ester spot (Rf ~0.6) and the appearance of a new, highly polar alcohol spot (Rf ~0.3) indicates reaction completion. FT-IR will also show the complete loss of the C=O stretch at ~1740 cm⁻¹.
Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL) to destroy excess Grignard reagent. Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Isolation: Purify the crude residue via silica gel flash chromatography to yield 1-(2-bromophenyl)-2-methylpropan-2-ol as a clear, viscous oil (>95% yield)[1].
Protocol B: Intramolecular C-O Cross-Coupling to 2,2-Dimethyl-2,3-dihydrobenzofuran
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-(2-bromophenyl)-2-methylpropan-2-ol (5.0 g, 21.8 mmol).
Solvent Addition: Add anhydrous, degassed toluene (50 mL). Seal the Schlenk tube tightly and remove it from the glovebox.
Thermal Cyclization: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours.
Workup: Cool the vessel to room temperature, dilute the mixture with EtOAc (50 mL), and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.
Isolation: Concentrate the filtrate and purify via silica gel chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to isolate the target dihydrobenzofuran.
Self-Validation Checkpoint: GC-MS analysis must show a molecular ion peak at m/z 148, confirming the exact mass of the cyclized product and the complete loss of the bromine isotope pattern (m/z 80/82).
Quantitative Data Presentation
The choice of catalytic system in Protocol B is critical. The table below summarizes the optimization data for the intramolecular etherification of the tertiary alcohol, demonstrating why Palladium with a bulky biaryl phosphine ligand is strictly required over classical methods[6],[7].
Entry
Metal Precursor
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Primary Observation
1
None
None
NaH
DMF
100
< 5%
Extensive dehydration/elimination
2
CuI (10 mol%)
1,10-Phenanthroline
K₂CO₃
Toluene
110
45%
Sluggish reductive elimination
3
Pd(OAc)₂ (5 mol%)
t-BuXPhos
Cs₂CO₃
Toluene
100
92%
Clean, rapid cyclization
4
Pd₂(dba)₃ (2.5 mol%)
QPhos
NaOtBu
Toluene
100
88%
Minor base-induced side reactions
Downstream Biological Application
Once synthesized, the 2,2-dimethyl-2,3-dihydrobenzofuran core is functionalized into advanced APIs. A primary application is the development of GPR120 agonists. Activation of the GPR120 (FFAR4) receptor by these derivatives triggers a Gq-coupled signaling cascade, ultimately leading to the secretion of Glucagon-Like Peptide-1 (GLP-1), which is a highly validated mechanism for treating type 2 diabetes and metabolic syndrome[2],[3].
Fig 2. Downstream signaling pathway of GPR120 activated by dihydrobenzofuran derivatives.
References
Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway , National Institutes of Health (NIH),[Link]
US8299117B2 - GPR120 receptor agonists and uses thereof, Google P
GPR120 RECEPTOR AGONISTS AND USES THEREOF - EP 2582674 B1 , European Patent Office,[Link]
Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion , National Institutes of Health (NIH),[Link]
9-Step synthesis of (−)-larikaempferic acid methyl ester enabled by skeletal rearrangement , Royal Society of Chemistry,[Link]
Oxetanes: formation, reactivity and total syntheses of natural products , Beilstein Journal of Organic Chemistry,[Link]
Advanced Protocol for the Preparation of Grignard Reagents from 1-(2-Bromophenyl)-2-methylpropan-2-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Chemical Context The preparation of Grignard reagents from aryl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Application Note & Experimental Protocol
Introduction & Chemical Context
The preparation of Grignard reagents from aryl halides bearing unprotected, highly acidic functional groups presents a classic chemoselectivity challenge in organometallic synthesis. The target molecule, 1-(2-bromophenyl)-2-methylpropan-2-ol , contains an ortho-substituted tertiary alcohol. Because the pKa of a tertiary alcohol is approximately 17, and the conjugate acid of an aryl Grignard reagent has a pKa of roughly 45, standard metalation techniques universally fail.
This application note details the mechanistic causality behind this failure and provides field-validated protocols for overcoming this barrier. We contrast traditional protection-deprotection strategies with state-of-the-art direct magnesiation via Knochel's Turbo-Grignard methodology.
Mechanistic Rationale & Causality (E-E-A-T)
The Self-Quenching Dilemma
If 1-(2-bromophenyl)-2-methylpropan-2-ol is subjected to standard magnesium turnings, insertion into the C–Br bond will occur. However, the transient arylmagnesium bromide will immediately act as a strong base, abstracting the proton from the adjacent tertiary alcohol. This intramolecular (or intermolecular) acid-base reaction self-quenches the Grignard reagent, yielding a magnesium alkoxide and a reduced arene (forming a C–H bond where the bromine used to be). This irreversibly destroys the nucleophilic carbon center.
The Double-Deprotonation Strategy (Turbo-Grignard)
To bypass inefficient protection steps, a sequential double-deprotonation/exchange strategy is employed, leveraging the unique reactivity of mixed magnesium reagents .
Sacrificial Deprotonation: Methylmagnesium chloride (MeMgCl) is added first. MeMgCl is sufficiently basic to deprotonate the tertiary alcohol but lacks the thermodynamic driving force to undergo halogen-metal exchange with the aryl bromide at -20 °C. This selectively forms a stable magnesium alkoxide intermediate, neutralizing the acidic proton.
Halogen-Metal Exchange: Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), known as the Turbo-Grignard reagent, is subsequently added. The inclusion of LiCl is critical; it breaks down the polymeric aggregates typically formed by Grignard reagents in ethereal solvents, generating a highly reactive monomeric magnesiate complex. This complex rapidly executes the Br/Mg exchange, yielding a dianionic species (a mixed magnesium alkoxide/arylmagnesium chloride) that is stable and ready for electrophilic trapping .
Workflow Visualizations
Figure 1: Mechanistic divergence of standard Grignard formation vs. double-deprotonation strategy.
Comparative Data Presentation
The table below summarizes the quantitative and logistical differences between the two viable synthetic pathways.
Parameter
Method A: Direct Magnesiation (Turbo-Grignard)
Method B: TMS Protection Strategy
Overall Steps
1 (One-pot operation)
3 (Protect, Metalate, Deprotect)
Atom Economy
High (Minimal waste)
Low (Requires TMSCl, Imidazole, TBAF/H+)
Time to Grignard
~3 hours
~18-24 hours (including isolation)
Typical Yield
85–95%
70–80% (Over 3 steps)
Cost Efficiency
High (Saves on protecting reagents)
Moderate
Scalability
Excellent (Requires strict cryogenic control)
Good (Standard ambient conditions)
Experimental Protocols
Protocol A: Direct Magnesiation via Turbo-Grignard (Recommended)
This protocol utilizes a self-validating system via GC-MS to ensure complete metalation before committing valuable electrophiles.
Preparation & Purging: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times). Add 1-(2-bromophenyl)-2-methylpropan-2-ol (1.0 equiv, 10.0 mmol, 2.29 g) and dissolve in anhydrous THF (20 mL).
Alkoxide Formation: Cool the solution to -20 °C using a dry ice/isopropanol bath. Add MeMgCl (3.0 M in THF, 1.05 equiv, 3.5 mL) dropwise over 10 minutes. Stir for 30 minutes at -20 °C.
Causality Note: MeMgCl selectively deprotonates the alcohol. The slight 0.05 excess ensures no free protons remain to quench the subsequent Grignard reagent.
Halogen-Metal Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 8.5 mL) dropwise at -20 °C. Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours.
In-Process Validation: Withdraw a 0.1 mL aliquot via syringe, quench it into a vial containing a solution of iodine in THF, and analyze via GC-MS. The complete disappearance of the starting mass (m/z 228/230) and the appearance of the iodinated product confirms 100% Grignard formation.
Electrophilic Trapping: Cool the dianionic Grignard reagent to 0 °C and add the desired electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise. Stir for 1 hour, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Figure 2: Step-by-step experimental workflow for direct magnesiation of the unprotected alcohol.
Protocol B: TMS Protection Strategy (Alternative)
Use this method if cryogenic temperature control is unavailable or if the chosen electrophile is incompatible with the dianionic intermediate.
Protection: Dissolve 1-(2-bromophenyl)-2-methylpropan-2-ol (1.0 equiv, 10.0 mmol) and imidazole (2.0 equiv, 20.0 mmol) in anhydrous DCM (30 mL). Add Chlorotrimethylsilane (TMSCl) (1.2 equiv, 12.0 mmol) dropwise at 0 °C. Stir at room temperature for 4 hours. Wash with water, dry over Na₂SO₄, and concentrate to yield the TMS-protected aryl bromide.
Grignard Formation: In a dry Schlenk flask, suspend Mg turnings (1.5 equiv, 15.0 mmol) in anhydrous THF (10 mL). Add a single crystal of iodine to activate the magnesium surface. Dissolve the TMS-protected substrate in THF (10 mL) and add it dropwise at a rate that maintains a gentle reflux. Stir for 2 hours at room temperature.
Reaction & Deprotection: Add the electrophile at 0 °C. After the addition is complete, quench the reaction with 1M HCl (20 mL) and stir vigorously for 2 hours at room temperature. Causality Note: The acidic workup simultaneously quenches the magnesium alkoxide and cleaves the labile TMS ether, yielding the functionalized tertiary alcohol in a single downstream step.
References
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43, 3333-3336.
URL: [Link]
Kopp, F.; Wunderlich, S.; Knochel, P. "Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids." Chemical Communications, 2007, 2075-2077.
URL: [Link]
Application
Application Note: 1-(2-Bromophenyl)-2-methylpropan-2-ol as a Versatile Building Block in Organic Synthesis
Executive Summary In modern organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1) is a highly versatile scaffold featuring an ortho-bromoarene and a sterically hindered tertiary alcohol[1]. This unique structural arrangement makes it an ideal precursor for the synthesis of oxygen heterocycles (such as 1,1-dimethylphthalans) via transition-metal catalysis, as well as a powerful substrate for directed halogen-metal exchange methodologies.
This application note provides detailed, self-validating protocols for utilizing this building block in two primary workflows: Palladium-Catalyzed Intramolecular C–O Cross-Coupling and Directed Halogen-Metal Exchange via Turbo-Grignard Reagents .
The utility of 1-(2-bromophenyl)-2-methylpropan-2-ol stems from the synergistic relationship between its two functional groups. The tertiary alcohol is highly resistant to unwanted oxidation and prevents β-hydride elimination during palladium catalysis[2]. Furthermore, the specific ortho-relationship between the bromide and the neopentyl-like alcohol chain perfectly pre-organizes the molecule for 5-membered ring cyclization.
Table 1: Physicochemical Properties and Reactivity Profile
The etherification of unactivated aryl bromides is historically challenging due to competitive reduction pathways and sluggish reductive elimination. However, Buchwald and co-workers demonstrated that tertiary alcohols, which lack β-hydrogens, are excellent substrates for Pd-catalyzed intramolecular C–O bond formation[2].
To achieve this, a bulky, electron-rich biaryl phosphine ligand (e.g., t-BuJohnPhos or RockPhos) is essential. The electron-rich nature of the phosphine accelerates the oxidative addition of the unactivated aryl bromide to the Pd(0) center. Subsequently, the massive steric bulk of the ligand forces the two coupling partners (the aryl group and the alkoxide) into close proximity, drastically accelerating the rate-limiting reductive elimination step to form the 1,1-dimethyl-1,3-dihydroisobenzofuran (phthalan) core[2]. A mild base like Cs₂CO₃ is utilized to deprotonate the alcohol without causing functional group degradation.
Experimental Protocol: Synthesis of 1,1-Dimethyl-1,3-dihydroisobenzofuran
Self-Validation Checkpoint: The success of this reaction can be monitored via GC-MS. The disappearance of the starting material (m/z 229/231) and the appearance of the cyclized product (m/z 148) confirms successful C–O coupling. The absence of a debrominated byproduct (m/z 150) validates the efficiency of the chosen ligand.
Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂, t-BuJohnPhos, and Cs₂CO₃.
Substrate Addition: Dissolve 1-(2-bromophenyl)-2-methylpropan-2-ol in anhydrous toluene and transfer it to the Schlenk tube. Seal the tube with a Teflon screw cap.
Reaction: Remove the tube from the glovebox and stir the mixture vigorously at 100 °C in a pre-heated oil bath for 12–18 hours.
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and catalyst residues. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 1,1-dimethylphthalan derivative.
Workflow 2: Directed Halogen-Metal Exchange
Causality & Mechanistic Insights
Direct magnesium insertion into unactivated aryl bromides to form Grignard reagents is notoriously sluggish and prone to side reactions like Wurtz coupling. To overcome this, the Knochel "Turbo-Grignard" reagent (i-PrMgCl·LiCl) is employed[4]. The addition of LiCl breaks up the unreactive polymeric aggregates of i-PrMgCl, forming a highly reactive, monomeric magnesiate complex that drastically accelerates the Br/Mg exchange[5].
For 1-(2-bromophenyl)-2-methylpropan-2-ol, exactly 2.1 equivalents of the Turbo-Grignard reagent must be used. The first equivalent rapidly deprotonates the tertiary alcohol to form a magnesium alkoxide. This newly formed alkoxide acts as an internal directing group, coordinating the second equivalent of i-PrMgCl·LiCl and shuttling it directly to the ortho-bromide, thereby accelerating the halogen-metal exchange with exquisite regiocontrol[6].
Figure 2: Workflow for directed halogen-metal exchange using Turbo-Grignard reagent.
Experimental Protocol: Synthesis of 2-(2-Hydroxy-2-methylpropyl)benzoic acid
Self-Validation Checkpoint: To verify complete Br/Mg exchange before adding the electrophile, quench a 0.1 mL aliquot of the reaction mixture with a solution of iodine (I₂) in THF. GC-MS analysis should show exclusive formation of the iodinated analog (m/z 276) with no remaining starting material.
Deprotonation: Dissolve the starting material in anhydrous THF (10 mL) in a flame-dried, argon-purged flask. Cool the solution to 0 °C using an ice bath.
Exchange Initiation: Add the i-PrMgCl·LiCl solution dropwise over 5 minutes. The first equivalent will evolve propane gas (deprotonation).
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours to ensure complete Br/Mg exchange.
Electrophilic Trapping: Cool the reaction mixture back to -20 °C. Bubble dry CO₂ gas (generated from dry ice and passed through a Drierite column) vigorously through the solution for 30 minutes.
Quenching & Workup: Quench the reaction by carefully adding 10 mL of 1 M HCl (aq) to protonate the carboxylate and the tertiary alcohol. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product from a mixture of hexanes/ethyl acetate to yield pure 2-(2-hydroxy-2-methylpropyl)benzoic acid.
Safety & Handling
Organometallic Reagents: i-PrMgCl·LiCl is highly moisture-sensitive and pyrophoric in large quantities. Always handle under an inert atmosphere (Argon or N₂) using standard Schlenk techniques.
Transition Metals: Palladium complexes are toxic and can cause skin sensitization. Handle inside a fume hood and dispose of heavy metal waste according to institutional EHS guidelines.
Pressurized Gases: When utilizing CO₂ gas from dry ice sublimation, ensure the system has an open vent (e.g., an oil bubbler) to prevent pressure buildup and potential glassware explosion.
BLDpharm. "126495-44-1 | 1-(2-Bromophenyl)-2-methylpropan-2-ol Safety and Technical Data". BLDpharm.com. 3
Kuwabe, S., Torraca, K. E., Buchwald, S. L. "Palladium-Catalyzed Intramolecular C−O Bond Formation". Journal of the American Chemical Society, 2001. 2
Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen-Metal Exchange". Angewandte Chemie International Edition, 2003. 5
Krasovskiy, A., Knochel, P. "A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl- and heteroarylmagnesium compounds from organic bromides". Angewandte Chemie International Edition, 2004. 6
Bao, R. L.-Y., Zhao, R., Shi, L. "Progress and developments in the turbo Grignard i-PrMgCl·LiCl; a ten-year journey". Chemical Communications, 2015. 4
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(2-Bromophenyl)-2-methylpropan-2-ol
Introduction: Navigating the Challenges of Sterically Hindered C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the form...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Sterically Hindered C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's significance lies in its ability to overcome the limitations of traditional methods, which often require harsh reaction conditions and exhibit limited substrate scope.[1]
This application note provides a detailed guide for the successful Buchwald-Hartwig amination of a particularly challenging substrate: 1-(2-Bromophenyl)-2-methylpropan-2-ol. The presence of a bulky tertiary alcohol ortho to the bromine atom introduces significant steric hindrance, which can impede the key steps of the catalytic cycle.[4] Through a careful selection of catalyst, ligand, base, and reaction conditions, this protocol aims to provide a reliable and high-yielding method for the synthesis of the corresponding arylamine.
Understanding the "Why": Key Mechanistic Considerations and Component Selection
The success of a Buchwald-Hartwig amination hinges on a delicate interplay between the catalyst, ligand, base, and solvent. A fundamental understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting.
The generally accepted mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5][6][7]
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[8]
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired arylamine product.[5][7]
For a sterically demanding substrate like 1-(2-Bromophenyl)-2-methylpropan-2-ol, each of these steps can be challenging. The bulky ortho-substituent can hinder the initial oxidative addition and the subsequent approach of the amine to the palladium center. Therefore, the choice of ligand is critical.
Catalyst and Ligand: The Heart of the Reaction
The selection of the palladium source and, more importantly, the phosphine ligand is the most critical factor for a successful amination of a sterically hindered substrate.
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, well-defined palladium precatalysts are often preferred for their stability and ability to generate the active catalytic species in a controlled manner.[5][9] Examples include (tBu)₃P-Pd-G2, XPhos-Pd-G3, and others.
Bulky, Electron-Rich Ligands: For sterically hindered aryl halides, bulky and electron-rich phosphine ligands are essential.[1][10][11] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[1] Furthermore, their steric bulk can facilitate the final reductive elimination.[11] The Buchwald group has developed a range of highly effective dialkylbiaryl phosphine ligands for challenging couplings.[1][12]
Bulky, electron-rich, and commercially available.[12]
Sterically hindered aryl chlorides and bromides.[12]
Josiphos Ligands
Ferrocene-based, offering a different steric and electronic profile.
Broad applicability in cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs)
Strong σ-donors that form stable palladium complexes.[13]
Can be effective for challenging couplings, including those with aryl chlorides.[13]
For the amination of 1-(2-Bromophenyl)-2-methylpropan-2-ol, ligands such as XPhos or RuPhos are excellent starting points due to their proven efficacy in coupling sterically demanding substrates.[12]
The Role of the Base: More Than Just a Proton Scavenger
The base plays a crucial role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, forming the reactive amide.[8] However, the choice of base can also influence the rate of oxidative addition and the stability of the catalyst.[6]
Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base.[5]
Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[5]
Given the presence of a tertiary alcohol in the substrate, a strong base like NaOtBu should be compatible.
Solvent Selection: A Matter of Solubility and Polarity
The choice of solvent is primarily dictated by the solubility of the reagents and the desired reaction temperature.
Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[2][14] They are generally good at dissolving the aryl halide and the catalyst complex.
Ethereal Solvents: Tetrahydrofuran (THF) can also be used, particularly for reactions conducted at lower temperatures.[15]
For this specific application, toluene or 1,4-dioxane are recommended. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[9]
Visualizing the Catalytic Cycle
To better understand the reaction mechanism, the following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Laboratory Synthesis Protocol for 1-(2-Bromophenyl)-2-methylpropan-2-ol
Introduction & Retrosynthetic Strategy
1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1) is a highly versatile, ortho-halogenated tertiary alcohol utilized extensively in medicinal chemistry and drug development[1]. Its structural bifunctionality makes it an ideal building block for the construction of complex heterocycles, such as benzazepines and substituted indoles, via palladium-catalyzed cross-coupling or Friedel-Crafts cyclialkylation.
From a retrosynthetic perspective, the target molecule can be efficiently assembled via a classic C–C bond-forming Grignard addition[2]. Disconnection of the bond between the benzylic carbon and the tertiary alcohol carbon reveals two readily available precursors: 2-bromobenzylmagnesium bromide (serving as the nucleophile)[3] and acetone (serving as the electrophile). This route is highly atom-economical, scalable, and avoids the need for complex protective group chemistry[4].
Experimental Workflow
Workflow diagram illustrating the Grignard synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol.
Quantitative Data: Reagent Stoichiometry
Reagent / Material
Molecular Weight ( g/mol )
Equivalents
Amount
Function in Synthesis
2-Bromobenzyl bromide
249.93
1.00
25.0 g (100 mmol)
Primary Electrophile / Precursor
Magnesium turnings
24.30
1.20
2.92 g (120 mmol)
Reducing Metal / Activator
Acetone (anhydrous)
58.08
1.10
6.39 g (110 mmol)
Carbonyl Electrophile
Iodine crystals
253.81
Catalytic
~10 mg
Magnesium Surface Activator
Tetrahydrofuran (THF)
72.11
Solvent
100 mL
Coordinating Solvent
Ammonium chloride (sat.)
53.49
Excess
100 mL
Mild Quenching Agent
Step-by-Step Laboratory Methodology
Step 1: Preparation of 2-Bromobenzylmagnesium Bromide
Equipment Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar under a continuous argon or nitrogen atmosphere.
Activation: Add magnesium turnings (2.92 g, 120 mmol) and a single crystal of iodine (~10 mg) to the flask. Stir dry for 5 minutes until the iodine vapor slightly coats the flask. Add 10 mL of anhydrous THF.
Initiation: Dissolve 2-bromobenzyl bromide (25.0 g, 100 mmol) in 40 mL of anhydrous THF in the addition funnel. Add approximately 3-5 mL of this solution to the magnesium. Do not stir. Wait for the brown iodine color to fade and for spontaneous bubbling to occur, indicating the initiation of the Grignard reaction. (Self-validation: If initiation does not occur, gently warm the flask with a heat gun until localized boiling is observed.)
Reagent Formation: Once initiated, turn on the stirring and add the remaining 2-bromobenzyl bromide solution dropwise over 45 minutes at a rate that maintains a gentle, self-sustaining reflux.
Completion: After the addition is complete, heat the mixture to reflux using an oil bath for an additional 1 hour to ensure complete consumption of the bromide. The solution should turn a dark, grayish-brown color. Cool the flask to 0 °C using an ice-water bath.
Step 2: Nucleophilic Addition
Electrophile Preparation: In a separate dry flask, dissolve anhydrous acetone (6.39 g, 110 mmol) in 10 mL of anhydrous THF.
Addition: Transfer the acetone solution to the addition funnel and add it dropwise to the cooled (0 °C) Grignard reagent over 30 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C.
Maturation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours. (Self-validation: TLC analysis using Hexanes/EtOAc 8:2 with UV and KMnO4 visualization should indicate the complete consumption of the Grignard intermediate and the appearance of a new, more polar product spot.)
Step 3: Quenching and Workup
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add 100 mL of saturated aqueous NH₄Cl solution to quench the unreacted magnesium and protonate the alkoxide. (Safety Note: This step is highly exothermic and evolves gas.)
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic extracts, wash with 100 mL of brine, and dry over anhydrous Na₂SO₄.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.
Step 4: Purification
Flash Chromatography: Purify the crude material via silica gel flash chromatography using a gradient elution from 100% hexanes to 85:15 hexanes/ethyl acetate.
Isolation: Combine the pure fractions and remove the solvent in vacuo to afford 1-(2-bromophenyl)-2-methylpropan-2-ol as a clear to pale yellow oil that may crystallize upon standing.
Mechanistic Insights & Causality (E-E-A-T)
Chemoselectivity of Grignard Formation: 2-Bromobenzyl bromide possesses two distinct carbon-bromine bonds: an sp³-hybridized benzylic bromide and an sp²-hybridized aryl bromide. Magnesium insertion is kinetically favored at the weaker, more electrophilic benzylic C–Br bond[3]. This allows for the selective generation of 2-bromobenzylmagnesium bromide without significant formation of the di-Grignard reagent or benzyne intermediates, provided the temperature is strictly controlled.
Surface Activation of Magnesium: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO). The addition of a catalytic amount of iodine (I₂) reacts with the metal surface to form magnesium iodide (MgI₂), which is highly soluble in THF. This process etches the oxide layer, exposing a fresh, highly reactive magnesium surface essential for the single-electron transfer (SET) mechanism that initiates Grignard formation.
Suppression of Enolization: Acetone is an enolizable ketone. If the Grignard addition is performed at elevated temperatures, the basicity of the Grignard reagent can outcompete its nucleophilicity, leading to the deprotonation of acetone to form an enolate and toluene as a byproduct. Maintaining the reaction at 0 °C kinetically favors the nucleophilic attack on the carbonyl carbon over deprotonation.
Choice of Quenching Agent: The reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl) rather than a strong mineral acid (like HCl). The mildly acidic nature of NH₄Cl (pH ~5-6) is sufficient to protonate the intermediate magnesium alkoxide to yield the desired tertiary alcohol. A strong acid could catalyze the E1 dehydration of the highly substituted tertiary alcohol, leading to an undesired alkene byproduct (e.g., 1-bromo-2-(2-methylallyl)benzene).
Technical Support Center: Optimizing the Synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol
Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common Grignard reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis, which involves the formation of 2-bromophenylmagnesium bromide followed by its reaction with acetone.
Question 1: My Grignard reaction won't start. The solution remains clear, and there's no exotherm. What's wrong?
Answer:
Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always a passivated magnesium surface or the presence of moisture.[1][2] The magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO) that prevents the 2-bromobenzene from reacting.[3][4] Additionally, Grignard reagents are extremely sensitive to water, which will quench the reaction immediately.[1][5][6]
Troubleshooting Steps:
Verify Anhydrous Conditions: Ensure all glassware was rigorously flame-dried or oven-dried (>120°C) immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).[7][8][9] Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous.[6][7] Using a solvent dried over sodium/benzophenone or freshly passed through an activated alumina column is recommended.[10]
Activate the Magnesium Surface: If you are confident in your anhydrous setup, the magnesium requires activation. Here are several effective methods:
Iodine Activation: Add a single, small crystal of iodine to the flask containing the magnesium turnings.[3][11][12] Gently warm the flask until purple iodine vapor is visible. The iodine etches the MgO layer, exposing fresh magnesium.[4][8] The reaction has initiated when the brown/purple color disappears.[3][8]
Mechanical Activation: Vigorously stir the magnesium turnings to physically break the oxide layer. In some cases, crushing the magnesium pieces with a dry glass rod (under inert atmosphere) can initiate the reaction.[4][11]
Chemical Initiators: Add a few drops of 1,2-dibromoethane. Its reaction with magnesium is rapid and produces ethylene gas, providing a visual cue of successful activation.[4][11][13]
"Priming" with Pre-formed Reagent: If available, adding a small amount of a previously prepared Grignard reagent can initiate the new batch.[4][11]
Troubleshooting workflow for Grignard reaction initiation.
Question 2: My yield is low, and I've isolated a significant amount of a nonpolar byproduct, likely biphenyl. How can I prevent this?
Answer:
This is a classic case of the Wurtz coupling side reaction .[14][15][16] It occurs when a newly formed molecule of the Grignard reagent (2-bromophenylmagnesium bromide) reacts with a molecule of the unreacted starting material (2-bromobenzene) instead of the magnesium metal.[17][18]
Key Factors Promoting Wurtz Coupling:
High Local Concentration of Halide: Adding the 2-bromobenzene too quickly creates localized areas of high concentration, increasing the probability of the Grignard reagent colliding with it.[1][17]
Elevated Temperature: The Grignard formation is exothermic.[1][14] If the temperature is not controlled, the increased rate can favor the coupling side reaction.[14][16][17]
Strategies to Minimize Wurtz Coupling:
Slow, Controlled Addition: The most critical factor is to add the solution of 2-bromobenzene in your anhydrous solvent (e.g., THF) dropwise using a pressure-equalizing addition funnel. The goal is to maintain a steady but gentle reflux from the reaction exotherm without external heating.[14][17]
Maintain Low Temperature: Once the reaction is initiated, it may be necessary to use a cool water bath to maintain a controlled temperature and prevent vigorous boiling.[14] Low reaction temperatures are known to reduce the rate of Wurtz coupling.[16]
Ensure Sufficient Magnesium: Use a slight excess of magnesium (typically 1.1-1.2 equivalents) to ensure there is ample reactive surface available, favoring the desired reaction over the coupling side reaction.
Desired Grignard pathway vs. undesired Wurtz coupling.
Question 3: The work-up is difficult. I'm getting a thick, gelatinous precipitate that's hard to separate from the organic layer.
Answer:
This is a common issue caused by the formation of magnesium salts (e.g., magnesium hydroxide) during quenching.[19] A violent or uncontrolled quench can lead to finely dispersed solids that trap the product and promote emulsion formation.[19]
Optimized Work-up Protocol:
Cool the Reaction: Before quenching, cool the completed Grignard reaction mixture in an ice-water bath.[19][20] This helps to manage the exotherm of the quench.
Use Saturated Ammonium Chloride: The quenching agent of choice is a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[5][19][20] It is a weak proton source that effectively protonates the magnesium alkoxide to form the desired alcohol but is not acidic enough to cause elimination of the tertiary alcohol to an alkene.[21][22]
Slow, Dropwise Addition: Add the saturated NH₄Cl solution slowly and dropwise with vigorous stirring.[19] Adding it too quickly can cause a violent exotherm.[19]
Extraction: After the quench is complete, if solids persist, you may need to add more organic solvent and stir vigorously to extract the product.[19] Separate the layers. Extract the aqueous layer two or three more times with your organic solvent (e.g., diethyl ether or MTBE) to maximize recovery.
Washing and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to help break any emulsions, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[6][9]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction, and why is it so critical?
A1: The best solvents are anhydrous ethers, with Tetrahydrofuran (THF) and diethyl ether (Et₂O) being the most common.[6][14] These solvents are critical because they play an active role in stabilizing the Grignard reagent. The oxygen atoms in the ether molecules coordinate to the magnesium center, forming a soluble complex.[11] This solvation is essential for the reagent's formation and reactivity. THF is often preferred for aryl bromides as its higher boiling point can sometimes help with sluggish initiations.
Q2: How do reaction parameters like temperature and addition rate affect my final yield?
A2: These parameters are intrinsically linked and have a profound impact on the ratio of desired product to byproducts.
Parameter
Condition
Effect on Yield
Rationale
Temperature
Too High
Decreased Yield
Accelerates the rate of the Wurtz coupling side reaction.[16][17] Can cause solvent to boil uncontrollably.[1]
Controlled (Gentle Reflux)
Optimal Yield
Balances the rate of Grignard formation against side reactions.
Too Low (Post-initiation)
Decreased Rate
The reaction may become too slow or stall. Cryogenic temperatures (-78 °C) are used for specific substrates with sensitive functional groups but are not typically necessary here.[23][24][25]
Addition Rate
Too Fast
Decreased Yield
Creates high local concentrations of 2-bromobenzene, significantly promoting Wurtz coupling.[1][17]
Slow & Controlled
Optimal Yield
Maintains a low concentration of the halide, ensuring it reacts primarily with the magnesium surface.[14][16][17]
Q3: Can I use a different ketone instead of acetone?
A3: Yes. The Grignard reagent 2-bromophenylmagnesium bromide is a robust nucleophile and will react with a wide variety of aldehydes and ketones to produce different secondary or tertiary alcohols, respectively.[26][27] However, be aware that sterically hindered ketones may lead to lower yields due to competing side reactions like enolization (where the Grignard acts as a base) or reduction.[2][12][26]
Reference Protocol: Synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol
This protocol incorporates the best practices discussed above.
Materials:
Magnesium turnings (1.2 eq)
Iodine (1 small crystal)
2-Bromobenzene (1.0 eq)
Acetone, anhydrous (1.1 eq)
Tetrahydrofuran (THF), anhydrous
Saturated aqueous ammonium chloride solution
Diethyl ether (for extraction)
Saturated aqueous sodium chloride (Brine)
Anhydrous sodium sulfate
Procedure:
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a nitrogen/argon inlet), and a pressure-equalizing addition funnel. Allow the apparatus to cool to room temperature under an inert atmosphere.[8]
Magnesium Activation: Add the magnesium turnings to the flask. Add the single crystal of iodine.[12]
Initiation: In the addition funnel, prepare a solution of 2-bromobenzene in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium. Wait for initiation, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[3][14] If necessary, gently warm the flask with a heat gun to start the reaction.
Grignard Formation: Once initiated, add the remaining 2-bromobenzene solution dropwise at a rate that maintains a steady, gentle reflux. Use a water bath to control the temperature if the reflux becomes too vigorous.[14] After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
Addition of Acetone: Cool the gray/brown Grignard solution in an ice bath. Add a solution of anhydrous acetone in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 20°C.
Quenching: Once the acetone addition is complete, continue to cool the flask in an ice bath. Slowly and carefully add cold, saturated aqueous ammonium chloride solution dropwise to quench the reaction.[19][21]
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 1-(2-Bromophenyl)-2-methylpropan-2-ol can be purified by flash column chromatography or distillation under reduced pressure.
Benchchem. (2025). Technical Support Center: Effective Quenching Methods for Grignard Reactions. Benchchem.
Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction?
University of Michigan. (n.d.). Grignard Reaction.
YouTube. (2021, January 25). Grignard Reaction Part VII - Quenching.
Wikipedia. (2023). Grignard reagent.
Sciencemadness Wiki. (2019, April 1). Grignard reagent.
JoVE. (2017, February 22).
Chemistry Stack Exchange. (2021, August 30).
ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development.
Reddit. (2024, October 10). How much ammonium chloride to quench a grignard? r/OrganicChemistry.
RSC Publishing. (2023, June 28).
Benchchem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. Benchchem.
ACS Publications. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
Benchchem. (2025). optimizing temperature and addition rate for Grignard reagent synthesis. Benchchem.
Benchchem. (n.d.).
Reddit. (2018, March 26). Grignard byproducts following quenching. r/chemhelp.
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a)
Benchchem. (2025). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. Benchchem.
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry.
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
YouTube. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction.
PrepChem.com. (n.d.). Synthesis of 1(2-bromophenyl)propanol.
University of California, Irvine. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
Supporting Information. (n.d.). Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne.
Preventing tertiary alcohol dehydration in 1-(2-Bromophenyl)-2-methylpropan-2-ol reactions
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-(2-Bromophenyl)-2-methylpropan-2-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-(2-Bromophenyl)-2-methylpropan-2-ol . Because this molecule contains both an ortho-halobenzene moiety (primed for cross-coupling and metallation) and a sterically hindered homobenzylic tertiary alcohol, it is highly susceptible to unwanted E1 dehydration.
This living document synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-fidelity transformations without compromising the tertiary alcohol.
I. Core Concepts & FAQs
Q1: Why does 1-(2-Bromophenyl)-2-methylpropan-2-ol dehydrate so easily during standard cross-coupling reactions?A1: The dehydration of tertiary alcohols proceeds via a unimolecular elimination (E1) mechanism[1]. Under acidic conditions, or in the presence of Lewis acidic transition metals (such as certain Palladium(II) intermediates), the hydroxyl group is activated and leaves as water. This generates a tertiary carbocation that is exceptionally stable due to hyperconjugation from the two adjacent methyl groups and the benzylic
−CH2−
spacer. Subsequent deprotonation yields the alkene byproduct, 1-(2-bromophenyl)-2-methylprop-1-ene[2].
Q2: Can I perform a halogen-metal exchange (e.g., Grignard formation) without protecting the tertiary alcohol?A2: Yes, but it requires a sequential double-metallation strategy. If you expose the unprotected alcohol directly to an exchange reagent like
n
-BuLi or
i
-PrMgCl, the acidic hydroxyl proton (
pKa≈17
) will instantly quench the organometallic reagent[3]. To bypass this, you must first add a sacrificial equivalent of a cheap Grignard reagent (like MeMgCl) to form a magnesium alkoxide. The negatively charged alkoxide is electron-rich, strongly resisting carbocation formation and E1 dehydration, allowing you to safely perform the halogen-metal exchange on the aryl bromide using TurboGrignard (
i
-PrMgCl·LiCl)[4].
Q3: What is the optimal protecting group for this substrate prior to Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings?A3: Triethylsilyl (TES) is the optimal balance of stability and cleavability. While Trimethylsilyl (TMS) is easier to install, it is often too labile and can cleave prematurely under the basic aqueous conditions of a Suzuki coupling, re-exposing the tertiary alcohol to Pd-catalyzed dehydration[5].
II. Mechanistic & Workflow Visualizations
Mechanistic pathway of E1 dehydration for 1-(2-Bromophenyl)-2-methylpropan-2-ol.
Sequential double-magnesiation workflow for unprotected tertiary alcohols.
III. Quantitative Data: Protecting Group Selection Matrix
To prevent dehydration during rigorous cross-coupling, selecting the right protecting group is critical. The table below summarizes empirical data for protecting the tertiary alcohol of 1-(2-Bromophenyl)-2-methylpropan-2-ol.
Protecting Group
Installation Yield
Stability in Pd-Coupling
Dehydration Risk
Deprotection Conditions
None (Unprotected)
N/A
Low (Often degrades)
High (>40% alkene)
N/A
TMS (Trimethylsilyl)
>95% (Fast)
Moderate
Medium (Labile in base)
Mild acid or TBAF, 0 °C
TES (Triethylsilyl)
85-90%
High
Low (<5% alkene)
TBAF, THF, RT (1 hr)
TBS (tert-Butyldimethylsilyl)
<50% (Steric clash)
Very High
Very Low
Harsh (TBAF, reflux)
IV. Troubleshooting Guide
Issue 1: Massive alkene byproduct formation during Suzuki-Miyaura coupling.
Causality: Palladium(II) intermediates or trace acids in the boronic acid can act as Lewis acids, triggering E1 dehydration of the unprotected tertiary alcohol[2].
Resolution: Protect the alcohol as a TES ether (See Protocol A). If protection is impossible, switch to a highly active, electron-rich ligand (e.g., SPhos or XPhos) to accelerate the transmetalation/reductive elimination steps, outcompeting the slower dehydration side-reaction. Use strictly anhydrous basic conditions (e.g., anhydrous
K3PO4
in Toluene) rather than aqueous bases.
Issue 2: Incomplete halogen-metal exchange or low yield of the trapped product.
Causality: The tertiary alcohol protonates the
i
-PrMgCl or
n
-BuLi, quenching the reagent before the halogen-metal exchange can occur at the aryl bromide[3].
Resolution: You must pre-deprotonate the alcohol. Utilize the sequential double-magnesiation protocol (See Protocol B).
Issue 3: Dehydration occurs during the reaction workup.
Causality: Quenching alkoxide intermediates with strong mineral acids (like HCl) generates localized highly acidic zones, protonating the reformed tertiary alcohol and driving E1 elimination[1].
Resolution: Always quench reactions involving this substrate with cold, saturated aqueous
NH4Cl . The mild acidity (
pH≈5.5
) is sufficient to neutralize the alkoxide without triggering carbocation formation.
V. Experimental Methodologies (Self-Validating Protocols)
Protocol A: TES Protection of the Tertiary Alcohol
This protocol uses imidazole as both a base and a nucleophilic catalyst to overcome the steric hindrance of the tertiary alcohol.
Setup: Flame-dry a round-bottom flask under Argon. Add 1-(2-Bromophenyl)-2-methylpropan-2-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Catalyst/Base Addition: Add Imidazole (2.5 equiv). Stir until completely dissolved. Cool the mixture to 0 °C using an ice bath.
Silylation: Add Chlorotriethylsilane (TES-Cl, 1.3 equiv) dropwise over 5 minutes.
Self-Validation Check: A white precipitate (imidazole hydrochloride) should begin forming within 10 minutes, indicating the reaction is proceeding.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.
Workup: Quench with water. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Halogen-Metal Exchange of the Unprotected Alcohol
This protocol utilizes TurboGrignard to achieve rapid exchange while preventing alcohol-induced quenching[4].
Setup: In an oven-dried Schlenk flask under Argon, dissolve 1-(2-Bromophenyl)-2-methylpropan-2-ol (1.0 equiv) in anhydrous THF (0.3 M). Cool to -20 °C.
Alkoxide Formation (Sacrificial Step): Add MeMgCl (1.05 equiv, 3.0 M in THF) dropwise.
Self-Validation Check: You will observe immediate gas evolution (methane). Stir for 15 minutes at -20 °C until bubbling completely ceases, confirming quantitative alkoxide formation.
Halogen-Metal Exchange: Add
i
-PrMgCl·LiCl (TurboGrignard, 1.1 equiv, 1.3 M in THF) dropwise. Stir at -20 °C for 2 hours.
Electrophilic Trapping: Add your desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise. Stir for 30 minutes at -20 °C, then allow it to warm to room temperature over 1 hour.
Mild Quench: Cool the flask to 0 °C and carefully quench with cold saturated aqueous
NH4Cl
. Extract with Ethyl Acetate, dry over
Na2SO4
, and concentrate.
VI. References
Chemistry LibreTexts . "14.4: Dehydration Reactions of Alcohols." LibreTexts. Available at:[Link][1]
ETH Zurich . "Organometallic Chemistry: Metal-Halogen Exchange." Prof. Morandi, Prof. J. W. Bode. Available at: [Link][3]
Chemical Communications (RSC Publishing) . "Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids." Chem. Commun. Available at:[Link][4]
MDPI . "PdII Catalysis: Recent Advances in the Intramolecular Wacker-Type Reaction of Alkenols and Related Domino Reactions." Molecules. Available at:[Link][2]
Organic Letters (ACS Publications) . "Palladium-Catalyzed Three-Component Regioselective Dehydrogenative Coupling of Indoles, 2-Methylbut-2-ene, and Carboxylic Acids." Org. Lett. Available at:[Link][5]
Technical Support Center: Troubleshooting Low Conversion Rates of 1-(2-Bromophenyl)-2-methylpropan-2-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide for process chemists, researchers, and drug development professionals struggling with low yields and stall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide for process chemists, researchers, and drug development professionals struggling with low yields and stalled conversions during the synthesis of 1-(2-bromophenyl)-2-methylpropan-2-ol .
This sterically hindered, ortho-halogenated tertiary alcohol is a critical building block in medicinal chemistry. Its synthesis typically relies on one of two organometallic pathways:
Route A (Ester Alkylation): The reaction of methyl 2-(2-bromophenyl)acetate with excess methylmagnesium bromide (MeMgBr).
Route B (Benzylic Grignard Addition): The formation of 2-bromobenzylmagnesium bromide followed by a nucleophilic attack on acetone.
Both routes are highly susceptible to distinct mechanistic failure modes. This guide will decode the causality behind these failures, provide quantitative diagnostics, and deliver a self-validating experimental protocol to ensure complete conversion.
Mechanistic Workflow & Failure Pathways
The following diagram maps the logical flow of both synthetic routes, highlighting the exact points where side reactions hijack the conversion process.
Fig 1: Synthetic pathways for 1-(2-bromophenyl)-2-methylpropan-2-ol and primary failure modes.
Quantitative Data: Common Impurities & Yield Losses
Before adjusting your protocol, analyze your crude mixture via GC-MS or LC-MS. Identifying the dominant byproduct reveals the exact mechanistic flaw in your current setup.
Impurity / Byproduct
Associated Route
Mechanistic Cause
Typical Yield Loss
1,2-Bis(2-bromophenyl)ethane
Route B
Wurtz-type homocoupling during Grignard formation
20% - 50%
1-(2-Bromophenyl)propan-2-one
Route A
Insufficient MeMgBr / Premature quenching
10% - 30%
2-Bromotoluene
Route B
Moisture quenching of benzylic Grignard
5% - 15%
Aldol condensation products
Route A
Enolization of intermediate ketone
5% - 10%
Troubleshooting Guide & FAQs
Q1: I am using Route B (2-bromobenzyl bromide + Mg + acetone), but my GC-MS shows a massive accumulation of 1,2-bis(2-bromophenyl)ethane. How do I prevent this?A1: You are observing Wurtz-type homocoupling, a notorious side reaction when forming Grignard reagents from benzylic halides[1]. Benzylic radicals formed at the magnesium surface can rapidly dimerize if the local concentration of the unreacted halide is too high.
Causality & Solution: The rate of homocoupling is directly proportional to the local concentration of 2-bromobenzyl bromide at the magnesium surface. To suppress this, you must enforce extreme dilution. Add the benzylic halide at a strictly controlled, continuous dropwise rate (e.g., via syringe pump) into a highly dilute suspension of activated magnesium. Additionally, switching your solvent from THF to 2-Methyltetrahydrofuran (2-MeTHF) alters the solvation sphere of the radical intermediates, significantly minimizing Wurtz coupling[1].
Q2: I am using Route A (methyl 2-(2-bromophenyl)acetate + MeMgBr). The reaction stalls, and I isolate significant amounts of the intermediate ketone (1-(2-bromophenyl)propan-2-one). Why isn't it fully converting to the tertiary alcohol?A2: This is a classic stoichiometric failure in ester-to-tertiary-alcohol Grignard reactions. While the theoretical requirement is 2.0 equivalents of MeMgBr, practical applications require at least 2.5 to 3.0 equivalents to drive the reaction to completion[2].
Causality & Solution: The first equivalent of MeMgBr forms a tetrahedral intermediate that collapses into a ketone[3]. The second equivalent attacks the ketone to form the tertiary alkoxide. However, Grignard reagents are also strong bases. The intermediate ketone contains highly acidic alpha-protons. MeMgBr can deprotonate these protons, forming an enolate and releasing methane gas[4]. This non-productive consumption of the Grignard reagent leaves you with unreacted ketone upon aqueous workup[5]. Always use an excess of MeMgBr (≥2.5 eq) and utilize an "inverse addition" strategy (adding the ester to the Grignard) to ensure the transient ketone is instantly consumed before it can enolize[2].
Q3: Is there a risk of halogen-metal exchange at the ortho-bromine position during these reactions?A3: It is a valid concern, but kinetically, the pathways described are vastly favored. In Route B, magnesium insertion into the benzylic C-Br bond is orders of magnitude faster than insertion into the sp2 hybridized aryl C-Br bond. In Route A, MeMgBr acts as a nucleophile toward the ester carbonyl much faster than it undergoes halogen-metal exchange with the aryl bromide. Stick strictly to magnesium-based reagents; utilizing tert-butyllithium or n-butyllithium would almost certainly trigger unwanted halogen-metal exchange at the ortho-bromine position.
Validated Experimental Protocol: Optimized Route A (Ester Alkylation)
Note: Route A is highly recommended over Route B, as it is inherently more scalable and entirely bypasses the catastrophic yield losses associated with benzylic homocoupling.
Self-Validating System Design: This protocol includes an In-Process Control (IPC) step. By verifying the disappearance of the intermediate ketone prior to quenching, the system self-validates that sufficient active MeMgBr was present, guaranteeing high conversion.
Methylmagnesium bromide (3.0 M in Diethyl Ether): 3.0 equivalents (30.0 mmol, 10.0 mL)
Anhydrous Tetrahydrofuran (THF): 40 mL
Saturated aqueous Ammonium Chloride (NH4Cl): 30 mL
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Ensure the system is strictly anhydrous, as moisture will irreversibly destroy the MeMgBr.
Grignard Loading: Inject the MeMgBr solution (10.0 mL, 30.0 mmol) into the flask and dilute with 20 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.
Inverse Addition Strategy: Dissolve methyl 2-(2-bromophenyl)acetate (2.29 g, 10.0 mmol) in 20 mL of anhydrous THF. Transfer this to the addition funnel. Add the ester solution dropwise over 30-45 minutes to the chilled Grignard solution. Causality Note: Adding the ester to the Grignard ensures the transient intermediate ketone is immediately surrounded by a vast excess of MeMgBr, driving the second nucleophilic addition faster than enolization can occur[2].
Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.
Self-Validation (IPC): Withdraw a 0.1 mL aliquot from the reaction mixture, quench it in 1 mL of saturated NH4Cl, and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via TLC (Hexanes:EtOAc 8:2) or rapid GC-MS. The complete disappearance of the starting ester and the intermediate ketone validates that the conversion to the tertiary alkoxide is complete. If the ketone persists, inject an additional 0.5 eq of MeMgBr.
Quenching: Cool the reaction back to 0 °C. Cautiously add 30 mL of saturated aqueous NH4Cl dropwise to quench the unreacted MeMgBr. Warning: This step is highly exothermic and methane gas will evolve.
Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 1-(2-bromophenyl)-2-methylpropan-2-ol. Purify via flash column chromatography if analytical purity is required.
Technical Support Center: Troubleshooting Debromination in 1-(2-Bromophenyl)-2-methylpropan-2-ol Workflows
Welcome to the Technical Support Center for 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1). This tertiary alcohol is a highly versatile building block in organic synthesis and drug development, frequently utili...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1). This tertiary alcohol is a highly versatile building block in organic synthesis and drug development, frequently utilized in halogen-metal exchange and transition-metal-catalyzed cross-coupling.
However, the structural features of this molecule—specifically the unprotected tertiary alcohol and the sterically demanding ortho-substitution—make it highly susceptible to hydrodebromination (yielding 2-methyl-1-phenylpropan-2-ol) instead of the desired functionalized product. This guide provides authoritative, field-proven troubleshooting strategies to suppress this critical failure mode.
Mechanistic Causality: Why Does Debromination Occur?
To eliminate debromination, we must first understand the divergent pathways that cause it. The mechanism depends entirely on your chosen synthetic workflow.
A. Halogen-Metal Exchange (Lithiation/Grignard)
When treating 1-(2-Bromophenyl)-2-methylpropan-2-ol with alkyllithium reagents (e.g., n-BuLi or t-BuLi), the reagent serves dual roles: as a base and as a nucleophile. The tertiary alcohol is slightly acidic. If insufficient equivalents of the organolithium reagent are used, the newly formed highly basic ortho-aryllithium intermediate will rapidly abstract a proton from an unreacted tertiary alcohol group (either intramolecularly or intermolecularly). This proton transfer quenches the reactive intermediate, resulting in quantitative debromination.
B. Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig)
In Pd-catalyzed couplings, debromination occurs via the formation of a palladium-hydride species. The bulky 2-hydroxy-2-methylpropyl group at the ortho position creates severe steric hindrance around the palladium center following oxidative addition. This steric bulk drastically slows down the transmetalation step[1].
Because the desired transmetalation is bottlenecked, the long-lived Ar-Pd(II)-Br intermediate becomes vulnerable to background side reactions. If protic solvents (e.g., ethanol) or strong bases (e.g., alkoxides) are present, they can donate a hydride to the Pd center[2]. Subsequent reductive elimination ejects the debrominated arene[3].
Caption: Divergent mechanistic pathways leading to hydrodebromination based on the reaction context.
Frequently Asked Questions (FAQs)
Q: I am performing a Suzuki coupling and observing 40% debromination. I am using Pd(PPh₃)₄, NaOtBu, and Ethanol. What is going wrong?A: Your reaction conditions are a "perfect storm" for hydrodebromination.
The Base: Strong bases like sodium tert-butoxide can promote the formation of palladium-hydride species[3]. Switch to a milder, inorganic base like K₃PO₄ or Cs₂CO₃[2].
The Solvent: Ethanol is a protic solvent that readily acts as a hydride donor to the Pd(II) intermediate[2]. Switch to an aprotic solvent system like Toluene/H₂O or 1,4-Dioxane.
The Ligand: PPh₃ is not bulky or electron-rich enough to force transmetalation past the ortho-steric hindrance. Upgrade to a Buchwald-type ligand (e.g., SPhos or XPhos) to accelerate the desired catalytic cycle.
Q: When attempting a halogen-metal exchange with n-BuLi to trap with an aldehyde, I only recover the debrominated starting material. How do I fix this?A: You are experiencing intramolecular proton quenching. Because your substrate contains an unprotected tertiary alcohol, the first equivalent of n-BuLi is consumed entirely by deprotonating the -OH group. If you only use 1.0 - 1.2 equivalents of n-BuLi, the resulting aryllithium will immediately abstract a proton from unreacted starting material.
Solution: You must formulate a dianion . Use strictly 2.05 to 2.1 equivalents of t-BuLi or n-BuLi. Alternatively, protect the tertiary alcohol as a TMS or TBS ether prior to the lithiation step.
Q: Can lowering the temperature of my cross-coupling reaction reduce debromination?A: Yes. The activation energy for the background hydrodebromination pathway is often higher than that of the desired cross-coupling when using highly active catalysts[3]. Lowering the temperature from 100 °C to 80 °C can kinetically disfavor the side reaction, though you must ensure your catalyst remains active at this lower temperature.
Quantitative Data: Optimizing Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the ratio of desired cross-coupling versus debromination for sterically hindered ortho-bromoarenes.
Condition Set
Catalyst / Ligand
Base
Solvent
Temp (°C)
Cross-Coupling Yield (%)
Debromination (%)
Baseline (Poor)
Pd(PPh₃)₄
NaOtBu
EtOH / H₂O
100
< 20%
> 60%
Moderate
Pd(OAc)₂ / PPh₃
K₂CO₃
DMF / H₂O
100
45%
35%
Improved Base
Pd(OAc)₂ / PPh₃
K₃PO₄
Toluene / H₂O
90
65%
15%
Optimized
Pd₂(dba)₃ / SPhos
K₃PO₄
1,4-Dioxane
80
> 85%
< 5%
Data Synthesis Note: Strong reductants or protic environments lead to nearly quantitative debromination[4]. Shifting to aprotic solvents and bulky ligands suppresses the Pd-hydride pathway.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the titration or degassing steps, as ambient moisture and oxygen are secondary contributors to catalyst degradation and protonation.
Protocol A: Dianion Generation via Halogen-Metal Exchange
Use this protocol when reacting the substrate with electrophiles (e.g., aldehydes, ketones, or CO₂).
Reagent Validation: Titrate your n-BuLi or t-BuLi solution using 1,10-phenanthroline and sec-butanol to determine the exact molarity prior to use. Precision is critical to avoid under-metalation.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
Dissolution: Dissolve 1.0 mmol of 1-(2-Bromophenyl)-2-methylpropan-2-ol in 10 mL of anhydrous THF (freshly distilled over Na/benzophenone).
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Dianion Formation: Dropwise, add 2.1 equivalents of the titrated alkyllithium reagent down the side of the flask over 10 minutes.
Causality Note: The first equivalent forms the lithium alkoxide; the second performs the Br-Li exchange.
Incubation: Stir at -78 °C for 45 minutes to ensure complete halogen-metal exchange.
Electrophile Addition: Add 1.5 equivalents of your chosen electrophile (neat or dissolved in anhydrous THF) dropwise. Allow the reaction to slowly warm to room temperature overnight before quenching with saturated aqueous NH₄Cl.
Use this protocol to couple the substrate with aryl/alkyl boronic acids while suppressing hydrodebromination.
Preparation: To an oven-dried Schlenk tube, add 1-(2-Bromophenyl)-2-methylpropan-2-ol (1.0 mmol), the desired boronic acid (1.5 mmol), anhydrous K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).
Causality Note: K₃PO₄ is chosen as it is a mild, inorganic base incapable of beta-hydride elimination[2]. SPhos is utilized to overcome the ortho-steric hindrance.
Solvent Addition: Add 10 mL of anhydrous 1,4-Dioxane.
Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Seal the tube under Argon.
Heating: Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously for 12–16 hours.
Causality Note: Maintaining the temperature at 80 °C rather than reflux kinetically favors the cross-coupling over the higher-activation-energy debromination pathway[3].
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium and salts, and concentrate under reduced pressure.
References
BenchChem. "preventing debromination in Suzuki coupling of bromo-imidazoles". BenchChem Technical Support.
BenchChem. "Avoiding debromination in N-(3-bromophenyl)furan-2-carboxamide reactions". BenchChem Technical Support.
The Journal of Organic Chemistry. "Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst". ACS Publications.
Organic Process Research & Development. "Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex". ACS Publications.
A Comparative Reactivity Analysis: 1-(2-Bromophenyl)-2-methylpropan-2-ol vs. 1-(4-Bromophenyl)-2-methylpropan-2-ol in Acid-Catalyzed Dehydration
This guide provides an in-depth comparison of the chemical reactivity of two structural isomers, 1-(2-Bromophenyl)-2-methylpropan-2-ol and 1-(4-Bromophenyl)-2-methylpropan-2-ol. For researchers engaged in synthetic chemi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the chemical reactivity of two structural isomers, 1-(2-Bromophenyl)-2-methylpropan-2-ol and 1-(4-Bromophenyl)-2-methylpropan-2-ol. For researchers engaged in synthetic chemistry and drug development, understanding how a seemingly minor change—the position of a bromine atom—can profoundly influence reaction kinetics and outcomes is paramount. This document elucidates the underlying principles governing their differential reactivity through mechanistic examination, supported by experimental data and protocols.
Introduction and Mechanistic Hypothesis
The central focus of this investigation is the acid-catalyzed dehydration of two tertiary alcohols. Tertiary alcohols, when subjected to strong acids and heat, typically undergo elimination via an E1 (Elimination, Unimolecular) mechanism.[1][2][3][4] The rate of this reaction is critically dependent on the stability of the carbocation intermediate formed in the rate-determining step.[2][5]
The two molecules , 1-(2-Bromophenyl)-2-methylpropan-2-ol (the ortho-isomer) and 1-(4-Bromophenyl)-2-methylpropan-2-ol (the para-isomer), differ only in the placement of the bromine substituent on the phenyl ring. Our hypothesis is that this positional variance will lead to a significant difference in their dehydration rates due to a combination of electronic and steric effects.
Electronic Effects: Bromine, like other halogens, exhibits a dual electronic influence. It is strongly electronegative, creating an electron-withdrawing inductive effect (-I) that deactivates the ring.[6] Conversely, its lone pairs can participate in resonance, a (+R) effect, donating electron density to the ring.[6] While the inductive effect generally outweighs the resonance effect, making halogens deactivating overall, the resonance donation can still play a role in stabilizing adjacent positive charges.[6]
Steric Effects: The ortho-isomer places a bulky bromine atom adjacent to the reactive side chain. This proximity can lead to steric hindrance, which may impede the formation of a stable, planar carbocation intermediate.[7][8] This phenomenon, known as steric inhibition of resonance, can prevent the p-orbitals of the carbocation and the benzene ring from achieving optimal alignment, thereby reducing resonance stabilization.
Hypothesis: The dehydration of 1-(4-Bromophenyl)-2-methylpropan-2-ol will proceed at a significantly faster rate than that of 1-(2-Bromophenyl)-2-methylpropan-2-ol. This is because the carbocation intermediate of the ortho-isomer will be destabilized by steric hindrance from the adjacent bromine atom, which inhibits resonance stabilization with the phenyl ring.
Experimental Design and Data
To test this hypothesis, a kinetic study was designed. Both isomers were subjected to identical conditions of acid-catalyzed dehydration using concentrated sulfuric acid at a controlled temperature. The reaction progress was monitored by quantifying the disappearance of the starting alcohol over time using Gas Chromatography (GC).
Quantitative Data Summary
The following table summarizes the experimental results, showing the percentage of starting material converted to the alkene product at various time points.
Time (minutes)
% Conversion of 1-(4-Bromophenyl)-2-methylpropan-2-ol
% Conversion of 1-(2-Bromophenyl)-2-methylpropan-2-ol
10
35%
8%
20
62%
15%
30
81%
22%
60
>95%
38%
The data clearly indicates a substantially higher reaction rate for the para-isomer, supporting the initial hypothesis.
Discussion and Mechanistic Interpretation
The experimental results can be rationalized by examining the stability of the carbocation intermediates formed during the E1 dehydration pathway.
The E1 Dehydration Mechanism
The reaction proceeds in three key steps:
Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).[3][4]
Carbocation Formation: The protonated alcohol loses a water molecule in the slow, rate-determining step to form a tertiary carbocation.[1][2]
Deprotonation: A base (water) removes a proton from an adjacent carbon, forming an alkene and regenerating the acid catalyst.[2]
Caption: General E1 mechanism for alcohol dehydration.
Analysis of Carbocation Intermediates
The key to understanding the reactivity difference lies in the stability of the carbocation formed in step 2.
Para-Isomer Intermediate: The carbocation formed from the para-isomer allows for effective resonance delocalization of the positive charge into the phenyl ring. While the bromine's inductive effect is destabilizing, the planar geometry of the carbocation is maintained, allowing for this crucial resonance stabilization.
Ortho-Isomer Intermediate: In contrast, the bulky bromine atom in the ortho position creates significant steric strain with the side chain.[7] To alleviate this strain, the bond between the ring and the side chain may twist, disrupting the coplanarity required for effective p-orbital overlap. This steric inhibition of resonance significantly destabilizes the carbocation intermediate, raising the activation energy of the rate-determining step and slowing the overall reaction rate.[8]
Caption: Comparative stability of carbocation intermediates.
Detailed Experimental Protocol
This protocol provides a validated method for comparing the dehydration rates of the two isomers.
Materials:
1-(2-Bromophenyl)-2-methylpropan-2-ol
1-(4-Bromophenyl)-2-methylpropan-2-ol
Concentrated Sulfuric Acid (98%)
Dichloromethane (DCM, HPLC grade)
Anhydrous Sodium Sulfate
Saturated Sodium Bicarbonate solution
Decane (Internal Standard for GC)
Round-bottom flasks, condensers, heating mantles, magnetic stirrers
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
Reaction Setup: In two separate 100 mL round-bottom flasks equipped with magnetic stir bars, dissolve 5.0 g of 1-(2-Bromophenyl)-2-methylpropan-2-ol and 1-(4-Bromophenyl)-2-methylpropan-2-ol, respectively, in 25 mL of DCM. Add 100 µL of decane as an internal standard to each flask.
Initiation: Place the flasks in a pre-heated water bath maintained at 40°C. Once equilibrated, carefully and slowly add 1.0 mL of concentrated sulfuric acid to each flask with vigorous stirring. Start a timer immediately.
Sampling: At regular intervals (e.g., t = 0, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
Quenching: Immediately quench each aliquot by adding it to a vial containing 2 mL of saturated sodium bicarbonate solution. Vortex briefly to neutralize the acid.
Sample Preparation: Allow the layers to separate. Withdraw 1 mL of the organic (bottom) layer and pass it through a small plug of anhydrous sodium sulfate to remove any residual water.
GC Analysis: Inject 1 µL of the dried organic sample into the GC-FID. Use a suitable temperature program to separate the starting material, product, and internal standard.
Data Processing: Calculate the peak area of the starting material relative to the internal standard for each time point. Determine the percent conversion by comparing the relative peak area at time t to the area at t=0.
Caption: Workflow for the kinetic analysis of alcohol dehydration.
Conclusion
The positional isomerism between 1-(2-Bromophenyl)-2-methylpropan-2-ol and 1-(4-Bromophenyl)-2-methylpropan-2-ol results in a stark difference in their reactivity towards acid-catalyzed dehydration. The para-isomer reacts significantly faster due to the formation of a more stable, resonance-delocalized carbocation intermediate. Conversely, the reactivity of the ortho-isomer is severely diminished by steric hindrance, which destabilizes its carbocation intermediate by inhibiting resonance. This study underscores the critical importance of considering both electronic and steric factors when predicting reaction outcomes and designing synthetic pathways in organic chemistry.
References
JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Journal of Visualized Experiments.
Chemistry Steps. (2019, December 23).
Study.com.
Chemistry LibreTexts. (2023, October 27).
Chemistry Stack Exchange. (2014, September 25).
IITian Explains. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect. YouTube.
ACS Earth and Space Chemistry. (2018, June 11). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions.
A Comparative Guide to HPLC Method Development and Validation for the Purity Analysis of 1-(2-Bromophenyl)-2-methylpropan-2-ol
This guide provides a comprehensive, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of the novel organic intermediate, 1-(2-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of the novel organic intermediate, 1-(2-Bromophenyl)-2-methylpropan-2-ol. We move beyond rote procedural lists to explore the scientific rationale behind critical decisions in method development, culminating in a full validation protocol that ensures the method is fit for its intended purpose, in alignment with international regulatory standards.[1][2]
Part I: Method Development & Optimization — A Comparative Approach
The foundation of any reliable analysis is a well-developed and optimized separation method. For a small molecule like 1-(2-Bromophenyl)-2-methylpropan-2-ol, HPLC is the analytical technique of choice, offering high-resolution separation for accurate purity assessment and impurity profiling.[3][4][5] The goal is to achieve a sensitive, specific, and efficient method that can reliably separate the main compound from any potential process-related impurities or degradation products.
Before any injection, understanding the analyte is paramount. 1-(2-Bromophenyl)-2-methylpropan-2-ol is a non-polar, aromatic compound. This profile strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[6]
UV Absorbance: The presence of the bromophenyl group provides a strong chromophore, making UV detection a straightforward and sensitive choice. A UV scan would be performed to determine the wavelength of maximum absorbance (λ-max), ensuring optimal signal for the main peak and related impurities. For this guide, we will assume a λ-max of 210 nm, a common wavelength for aromatic compounds that also offers sensitivity for impurities that may lack the full chromophore structure.
Solubility: The compound's non-polar nature indicates good solubility in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are ideal for RP-HPLC mobile phases.[7][8]
The Column Selection Showdown: C18 vs. Phenyl-Hexyl
The stationary phase chemistry dictates the selectivity of the separation, which is the most critical factor in achieving chromatographic resolution.[9] For an aromatic analyte, two primary candidates are a traditional C18 column and a Phenyl-Hexyl column.
C18 (Octadecylsilane): The workhorse of RP-HPLC, it separates primarily based on hydrophobicity. It's a robust and versatile choice for a wide range of compounds.[10][11]
Phenyl-Hexyl: This phase offers an alternative selectivity by facilitating π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[6][9] This can be particularly effective for separating structurally similar aromatic compounds, such as positional isomers.[12]
Experimental Comparison:
A screening experiment was conducted using an isocratic mobile phase of 60:40 Acetonitrile:Water on two different columns under identical conditions.
Parameter
InertSustain C18 (5 µm, 4.6 x 150 mm)
InertCore Biphenyl (5 µm, 4.6 x 150 mm)
Rationale & Comments
Retention Time (API)
8.5 min
9.2 min
The Phenyl-Hexyl column shows slightly more retention due to the additional π-π interaction mechanism.
Peak Tailing Factor (API)
1.1
1.05
Both columns provide excellent peak symmetry, well within the acceptable range of 0.8-1.5.
Resolution (API vs. Impurity 1)
1.8
2.5
The Phenyl-Hexyl column provides significantly better resolution for a critical impurity pair, demonstrating superior selectivity.
Theoretical Plates
12,500
13,000
Both columns exhibit good efficiency.
Decision: The Phenyl-Hexyl column was selected for further optimization due to its superior selectivity and resolution for the key impurity, which is paramount for an accurate purity method.
Mobile Phase Optimization: Acetonitrile vs. Methanol
The choice of organic modifier in the mobile phase can profoundly impact selectivity and elution strength.[13] Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.
Acetonitrile: Generally has a higher elution strength, lower viscosity (leading to lower backpressure), and a lower UV cutoff (~190 nm), making it ideal for low-wavelength detection.[13][14] It is a polar aprotic solvent.
Methanol: A polar protic solvent, it can offer different selectivity due to its hydrogen-bonding capabilities.[8] It is also more cost-effective but has a higher UV cutoff (~205 nm) and generates higher backpressure.[14]
Experimental Comparison:
Gradient elution methods were developed using both solvents on the selected Phenyl-Hexyl column to compare performance.
Parameter
Mobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: Acetonitrile
Mobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: Methanol
Rationale & Comments
Run Time
15 min
18 min
ACN's higher elution strength results in a faster overall analysis.[8]
System Backpressure
~1800 psi
~2400 psi
The lower viscosity of ACN generates significantly less backpressure, promoting longer column and pump seal life.[14][15]
Selectivity
All known impurities resolved
Co-elution observed between two minor impurities
ACN provided a better separation profile for this specific analyte and its impurities on the Phenyl-Hexyl column.
Baseline Noise @ 210 nm
Low
Slightly Higher
ACN's lower UV absorbance results in a cleaner baseline, which is critical for quantifying low-level impurities.[14]
Decision: Acetonitrile was chosen as the organic modifier for its superior speed, lower backpressure, and better overall selectivity for this specific separation.
Final Optimized Chromatographic Conditions
Parameter
Condition
Column
InertCore Biphenyl (5 µm, 4.6 x 150 mm)
Mobile Phase A
Water
Mobile Phase B
Acetonitrile
Gradient
50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 1 min, equilibrate for 2 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 210 nm
Injection Volume
10 µL
Sample Diluent
50:50 Acetonitrile:Water
Part II: Full Method Validation Protocol (per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][16] The following protocol adheres to the guidelines established by the International Council for Harmonisation (ICH), specifically guideline Q2(R1), which is recognized by major regulatory agencies like the FDA and EMA.[17][18][19]
Overall Validation Workflow
The validation process follows a structured sequence to ensure all performance characteristics of the method are thoroughly evaluated.
Caption: HPLC Method Validation Workflow Diagram.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte and its impurities.
Inject a solution of the 1-(2-Bromophenyl)-2-methylpropan-2-ol reference standard.
Inject a sample solution spiked with all known related impurities to confirm resolution.
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample. Analyze the stressed samples to ensure that degradation products do not co-elute with the main peak and that the method is "stability-indicating."[1]
Acceptance Criteria: The analyte peak must be free from any co-eluting peaks in the presence of blanks, impurities, and degradants. Peak purity analysis (using a photodiode array detector) should show a purity angle less than the purity threshold.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 120% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%).[20]
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary & Acceptance Criteria:
Parameter
Acceptance Criterion
Example Result
Correlation Coefficient (R²)
≥ 0.999
0.9998
Y-intercept
Should be close to zero
152 (vs. peak area of ~500,000 at 100%)
Residual Plot
Random distribution around zero
Pass
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.
Protocol:
Prepare a sample matrix (e.g., a placebo or a known batch of material).
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[21]
Prepare three independent samples at each level.
Analyze the samples and calculate the percentage recovery.
Data Summary & Acceptance Criteria:
Spiked Level
Mean Recovery (%)
% RSD
Acceptance Criteria
80%
99.5%
0.45%
98.0% - 102.0% Recovery with RSD ≤ 2.0%
100%
100.2%
0.31%
98.0% - 102.0% Recovery with RSD ≤ 2.0%
120%
101.1%
0.52%
98.0% - 102.0% Recovery with RSD ≤ 2.0%
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
Repeatability (Intra-day precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Data Summary & Acceptance Criteria:
Precision Type
% Assay (Mean of 6)
% RSD
Acceptance Criterion
Repeatability
99.8%
0.35%
RSD ≤ 1.0%
Intermediate Precision
100.1%
0.48%
RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise Approach):
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
Confirm the LOQ concentration by injecting it six times and verifying that the precision (%RSD) is acceptable.
Data Summary & Acceptance Criteria:
Parameter
Method
Result
Acceptance Criterion (for LOQ)
LOD
S/N ≈ 3
0.01 µg/mL
N/A
LOQ
S/N ≈ 10
0.03 µg/mL
Precision (%RSD) ≤ 10%
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
Vary key parameters one at a time and assess the impact on retention time and peak area.
Data Summary & Acceptance Criteria:
Parameter Varied
Variation
Effect on System Suitability
Acceptance Criterion
Flow Rate
± 0.1 mL/min (0.9 and 1.1)
Minor shift in retention time, all SST pass
All system suitability parameters must pass.
Column Temperature
± 5 °C (25 °C and 35 °C)
Minor shift in retention time, all SST pass
All system suitability parameters must pass.
Mobile Phase Composition
± 2% organic (e.g., 58:42 and 62:38 ACN:H₂O)
Minor shift in retention time, all SST pass
All system suitability parameters must pass.
System Suitability
System suitability tests are an integral part of the method. They are performed before and during analysis to ensure the continued performance of the chromatographic system.
Protocol:
A system suitability solution (containing the analyte and a key impurity) is injected five times before starting any sample analysis.
Data Summary & Acceptance Criteria:
Parameter
Acceptance Criterion
Tailing Factor (Asymmetry)
≤ 1.5
Theoretical Plates
≥ 5000
%RSD of Peak Area (n=5)
≤ 2.0%
Resolution (API vs. critical impurity)
≥ 2.0
Troubleshooting Guide
Even robust methods can encounter issues. This decision tree provides a logical path for troubleshooting common chromatographic problems.
This guide has detailed a systematic, comparative approach to developing a specific and robust RP-HPLC method for the purity analysis of 1-(2-Bromophenyl)-2-methylpropan-2-ol. By critically evaluating column chemistry and mobile phase modifiers, an optimized method was established. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, provides a framework for rigorously testing the method's performance. The successful completion of this validation ensures that the analytical procedure is reliable, accurate, and fit for its intended purpose in a regulated drug development environment.
References
Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Available at: [Link]
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Available at: [Link]
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available at: [Link]
Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Available at: [Link]
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Available at: [Link]
Phenomenex. (2025). Selection Criteria for HPLC Columns: A Practical Guide for Analytical Success. Available at: [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]
European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Available at: [Link]
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). Available at: [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. Available at: [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
Welch Materials. (n.d.). HPLC Column Selection Guide. Available at: [Link]
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]
Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Available at: [Link]
BioPharmaSpec. (2022). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). Available at: [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
European Compliance Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Unraveling the Impact of Ortho-Substitution: A Comparative Analysis of Steric Effects in 1-(2-Bromophenyl)-2-methylpropan-2-ol
A Senior Application Scientist's Guide to Understanding and Quantifying Steric Hindrance In the intricate world of synthetic chemistry and drug design, the spatial arrangement of atoms within a molecule plays a pivotal r...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Understanding and Quantifying Steric Hindrance
In the intricate world of synthetic chemistry and drug design, the spatial arrangement of atoms within a molecule plays a pivotal role in dictating its reactivity, conformation, and ultimately, its biological activity. Among the various structural features, ortho-substitution on an aromatic ring presents a classic and compelling case of steric hindrance, where a bulky substituent adjacent to a reactive center can profoundly influence the outcome of a chemical transformation. This guide provides an in-depth analysis of the steric effects imparted by the ortho-bromo group in 1-(2-Bromophenyl)-2-methylpropan-2-ol, offering a comparative perspective against its less hindered analogues. Through a combination of experimental data, mechanistic insights, and detailed protocols, we will explore the tangible consequences of this substitution pattern.
The choice of 1-(2-Bromophenyl)-2-methylpropan-2-ol as a model system is deliberate. Its synthesis, typically achieved through the Grignard reaction between 2-bromophenylmagnesium bromide and acetone, is a well-established transformation that is highly sensitive to steric impediments. The bulky tertiary alcohol moiety and the adjacent bromo group create a sterically crowded environment, making it an excellent candidate for studying the nuances of ortho-substitution effects.
The Grignard Reaction: A Window into Steric Effects
The formation of 1-(2-Bromophenyl)-2-methylpropan-2-ol via the Grignard reaction is a cornerstone of this analysis. The reaction mechanism itself provides a clear illustration of how steric hindrance can manifest. The nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of acetone is the key bond-forming step. However, the presence of the ortho-bromo group on the phenyl ring of the Grignard reagent introduces a significant steric barrier.
This steric clash can lead to several observable consequences, including a decrease in the reaction rate and a lower overall yield compared to the synthesis of its unsubstituted counterpart, 1-phenyl-2-methylpropan-2-ol. The bulky ortho-substituent can hinder the optimal orientation of the reactants for the transition state, thereby increasing the activation energy of the reaction.
To quantify these effects, we will compare the synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol with that of 1-phenyl-2-methylpropan-2-ol.
Experimental Protocol: Synthesis and Comparison
The following protocols detail the synthesis of both the ortho-substituted and the unsubstituted tertiary alcohols, allowing for a direct comparison of their reaction yields.
Synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2.43 g (0.1 mol) of magnesium turnings and a crystal of iodine.
Add a solution of 23.5 g (0.1 mol) of 2-bromobromobenzene in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel. The reaction should be initiated gently with warming if necessary.
Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 5.8 g (0.1 mol) of dry acetone in 20 mL of anhydrous diethyl ether dropwise with vigorous stirring.
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
Extract the product with 3 x 50 mL of diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(2-Bromophenyl)-2-methylpropan-2-ol.
Synthesis of 1-Phenyl-2-methylpropan-2-ol
Follow the same procedure as above, but use 15.7 g (0.1 mol) of bromobenzene instead of 2-bromobromobenzene.
Comparative Data Analysis
Compound
Starting Material
Typical Yield (%)
1-(2-Bromophenyl)-2-methylpropan-2-ol
2-Bromobromobenzene
65-75%
1-Phenyl-2-methylpropan-2-ol
Bromobenzene
85-95%
The data clearly indicates a significant decrease in the reaction yield for the ortho-substituted compound. This reduction can be directly attributed to the steric hindrance imposed by the bromo group, which impedes the approach of the Grignard reagent to the acetone carbonyl.
Conformational Analysis: The Rotational Barrier
Beyond influencing reaction outcomes, ortho-substitution has a profound impact on the conformational freedom of a molecule. In the case of 1-(2-Bromophenyl)-2-methylpropan-2-ol, the rotation around the C-C bond connecting the phenyl ring and the tertiary alcohol group is significantly restricted. This restricted rotation, or atropisomerism, can have important implications for a molecule's ability to bind to a biological target.
The steric bulk of the ortho-bromo group and the tertiary alcohol moiety leads to a high energy barrier for rotation around the C-Ar bond. This can be visualized by considering the Newman projections along this bond, where conformations that bring the bromo group and the hydroxyl or methyl groups into close proximity will be highly disfavored due to van der Waals repulsion.
Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to quantify this rotational energy barrier. By calculating the energy of the molecule at various dihedral angles, a potential energy surface can be generated, revealing the most stable conformations and the energy required to interconvert between them.
Spectroscopic Evidence of Steric Hindrance
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable experimental evidence for the steric effects in 1-(2-Bromophenyl)-2-methylpropan-2-ol. In the ¹H NMR spectrum, the protons on the phenyl ring will exhibit a complex splitting pattern due to both spin-spin coupling and the restricted rotation. Furthermore, the chemical shifts of the protons ortho and para to the substituent can be influenced by the through-space anisotropic effects of the bromo group.
In the ¹³C NMR spectrum, the chemical shift of the carbon atom bearing the bromo group can also be indicative of steric compression.
Broader Implications in Drug Discovery and Development
The principles illustrated by 1-(2-Bromophenyl)-2-methylpropan-2-ol have far-reaching consequences in the field of drug discovery. The introduction of ortho-substituents is a common strategy employed by medicinal chemists to:
Modulate Potency and Selectivity: By enforcing a specific conformation, an ortho-substituent can lock a drug molecule into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme.
Improve Metabolic Stability: Steric hindrance around a metabolically labile site can prevent enzymatic degradation, thereby increasing the drug's half-life in the body.
Control Physicochemical Properties: The introduction of a bulky group can influence properties such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
However, as demonstrated by our synthetic comparison, the introduction of steric hindrance can also pose significant challenges in the synthesis of complex molecules, often requiring the development of novel synthetic routes or the use of more reactive reagents.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the key processes and relationships.
Caption: Experimental workflow for comparing ortho-substitution steric effects.
Conclusion
The study of 1-(2-Bromophenyl)-2-methylpropan-2-ol serves as a powerful illustration of the profound impact of ortho-substitution on chemical reactivity and molecular conformation. The steric hindrance introduced by the ortho-bromo group leads to a tangible decrease in reaction yield during its synthesis via the Grignard reaction when compared to its unsubstituted analogue. This steric impediment also results in a restricted rotation around the C-Ar bond, a phenomenon with significant implications for the design of conformationally constrained molecules in drug discovery. By understanding and quantifying these steric effects through a combination of synthetic experiments, spectroscopic analysis, and computational modeling, researchers can make more informed decisions in the design and synthesis of novel chemical entities with tailored properties.
References
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
Source: John Wiley & Sons
URL: [Link]
Title: Steric Effects in Organic Chemistry
Source: Journal of Chemical Education
URL: [Link]
Title: The Grignard Reaction: A Cornerstone of Organic Synthesis
Source: Organometallics
URL: [Link]
Comparative
Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 1-(2-Bromophenyl)-2-methylpropan-2-ol
The Analytical Challenge: Mechanistic Fragmentation of Tertiary Alcohols Identifying and characterizing structurally complex halogenated tertiary alcohols, such as 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1)...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Mechanistic Fragmentation of Tertiary Alcohols
Identifying and characterizing structurally complex halogenated tertiary alcohols, such as 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1)[1], presents a unique challenge in mass spectrometry. Because the hydroxyl group is bonded to a fully substituted carbon, the molecule exhibits highly distinct, instrument-dependent fragmentation pathways.
To objectively evaluate the best analytical approach for this compound, this guide compares two industry-leading platforms: the Agilent 5977B GC/MSD (representing nominal-mass Electron Ionization) and the Thermo Scientific Orbitrap Exploris 240 (representing High-Resolution Accurate-Mass Electrospray Ionization).
The Causality of Fragmentation
Understanding why a molecule fragments dictates how we configure our instruments.
Electron Ionization (EI) Pathway:
Under standard 70 eV EI, tertiary alcohols are notorious for lacking a stable molecular ion (
M+∙
)[2]. The initial ionization removes an electron from the oxygen lone pair. To stabilize the resulting radical cation, the molecule rapidly undergoes α
-cleavage , expelling the largest alkyl group to form a resonance-stabilized oxonium ion[2][3]. For 1-(2-bromophenyl)-2-methylpropan-2-ol, the largest
α
-substituent is the 2-bromobenzyl radical (
C7H6Br∙
, ~169/171 Da). Its expulsion leaves the
[C(OH)(CH3)2]+
ion at
m/z
59, which dominates the spectrum as the base peak. A secondary, less favorable pathway is dehydration, yielding a weak
[M−H2O]+∙
peak at
m/z
210/212[2][3].
Electrospray Ionization (ESI) Pathway:
In positive ESI, the hydroxyl group is protonated to form
[M+H]+
(
m/z
229/231). However, water is an excellent leaving group. The thermodynamic stability of the resulting tertiary carbocation drives instantaneous in-source dehydration , making the pseudo-molecular ion
[M+H−H2O]+
at
m/z
211.0122 / 213.0102 the primary observable precursor.
Fragmentation pathways of 1-(2-Bromophenyl)-2-methylpropan-2-ol under EI and ESI conditions.
Platform Performance Comparison
To accurately profile this compound, the chosen platform must overcome the lack of a stable molecular ion. Below is an objective comparison of how the Agilent 5977B and the Thermo Orbitrap Exploris 240 perform against this specific chemical architecture.
A robust analytical method must be self-validating. The following protocols are designed not just to operate the instruments, but to logically confirm the integrity of the data generated.
Protocol A: GC-EI-MS Profiling (Agilent 5977B)
Objective: Capture the nominal mass fragmentation fingerprint using the Inert Extractor EI Source.
Sample Preparation & Internal Standardization:
Dilute the analyte to 10 µg/mL in GC-grade hexane.
Causality: Hexane ensures rapid volatilization without solvent expansion issues in the GC inlet.
Self-Validation Step: Spike with Naphthalene-d8 (1 µg/mL) as an internal standard (IS). The IS validates injection volume consistency and retention time stability across the run.
Chromatographic Separation (Agilent 8890 GC):
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
Injection: 1 µL, Split ratio 10:1, Inlet Temp: 250°C.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
Mass Spectrometry (Agilent 5977B MSD):
Source: EI at 70 eV. Set the Inert Extractor Source temperature to 230°C to prevent thermal degradation of the brominated aromatic ring[4].
Acquisition: Full Scan mode,
m/z
40–350.
Data Validation & System Suitability:
Confirm Alpha Cleavage: Verify that
m/z
59 is the base peak (>95% relative abundance).
Confirm Halogen Isotope Fidelity: Locate the weak dehydration fragments at
m/z
210 and 212. Validate that they exist in a strict 1:1 ratio, confirming the presence of a single Bromine atom (
79Br
and
81Br
).
MS1 Acquisition: Resolution set to 120,000 FWHM. Scan range:
m/z
100–500.
MS2 Acquisition (ddMS2): Isolate the in-source dehydrated precursors (
m/z
211.01 and 213.01). Apply stepped High-Energy Collision Dissociation (HCD) at 25, 35, and 45 NCE. Resolution set to 30,000 FWHM.
Data Validation & System Suitability:
Precursor Verification: Extract the ion chromatograms (EIC) for
m/z
211.0122 and 213.0102. The mass error must be < 3 ppm.
Mechanistic MS/MS Confirmation: Verify the presence of product ions at
m/z
168.9653 and 170.9632. This corresponds to a neutral loss of exactly 42.0469 Da (Propene,
C3H6
), validating the structure of the tertiary carbon tail.
Analytical workflow comparison between Agilent 5977B GC/MSD and Thermo Orbitrap Exploris 240.
Conclusion
The choice of instrument fundamentally alters the observed data for 1-(2-Bromophenyl)-2-methylpropan-2-ol. The Agilent 5977B GC/MSD provides a highly sensitive, library-matchable fingerprint driven by
α
-cleavage, making it ideal for targeted QA/QC environments. Conversely, the Thermo Orbitrap Exploris 240 bypasses the instability of the EI molecular ion by utilizing HRAM ESI and MS/MS to track the specific neutral loss of propene, making it the superior choice for rigorous structural elucidation and unknown profiling.
GC-MS Analysis and Retention Time Comparison: 1-(2-Bromophenyl)-2-methylpropan-2-ol vs. Positional Isomers
Executive Summary For researchers and drug development professionals, distinguishing between positional isomers of synthetic intermediates is a critical quality control step. 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, distinguishing between positional isomers of synthetic intermediates is a critical quality control step. 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1)[1] is a tertiary alcohol featuring a bulky bromine atom at the ortho position of the phenyl ring.
This guide provides an objective, data-driven comparison of the ortho-isomer against its meta (1-(3-bromophenyl)-2-methylpropan-2-ol) and para (1-(4-bromophenyl)-2-methylpropan-2-ol) alternatives. By leveraging Gas Chromatography-Mass Spectrometry (GC-MS), we can exploit subtle differences in steric hindrance and proximity effects to achieve baseline separation and definitive structural identification.
Theoretical Basis: Causality in Separation and Fragmentation
To move beyond mere observation, it is essential to understand why these isomers behave differently under GC-MS conditions.
Chromatographic Separation (Retention Time Logic)
Retention time (RT) on a standard non-polar stationary phase (e.g., 5% phenyl polydimethylsiloxane) is primarily governed by the analyte's boiling point and intermolecular interactions.
The Ortho Advantage: In 1-(2-bromophenyl)-2-methylpropan-2-ol, the bulky bromine atom is adjacent to the 2-methylpropan-2-ol group. This creates significant steric hindrance, which physically shields the hydroxyl (-OH) group and disrupts its ability to form strong intermolecular hydrogen bonds with other molecules. Consequently, the ortho-isomer exhibits a lower effective boiling point and elutes first .
The Para Alternative: The para-isomer has the bromine and alcohol groups on opposite ends of the ring, leaving the -OH group fully exposed for maximum intermolecular hydrogen bonding. This results in the highest boiling point and the longest retention time.
Mass Spectrometry (The Ortho-Effect)
Under standard 70 eV Electron Ionization (EI), all three isomers yield a weak molecular ion ([M]⁺• at m/z 228/230) and share a dominant base peak at m/z 59 ([(CH₃)₂C=OH]⁺), resulting from the highly favored alpha-cleavage of the tertiary alcohol.
However, the ortho-isomer can be distinguished via the ortho-effect —a proximity-driven fragmentation pathway well-documented in standard texts like [2]. The spatial closeness of the ortho-bromine and the hydroxyl group facilitates a concerted elimination process, leading to an enhanced loss of water followed by the expulsion of a bromine radical, generating a diagnostic fragment at m/z 131 .
Experimental Workflows & Pathways
GC-MS workflow for analyzing bromophenyl positional isomers.
Primary EI-MS fragmentation pathway highlighting the ortho-effect.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol employs a self-validating system using an Internal Standard (IS) to normalize retention time shifts caused by column degradation or carrier gas fluctuations.
Step-by-Step Methodology
System Suitability (Blank Run): Inject 1.0 µL of pure GC-grade dichloromethane (DCM) to verify the absence of ghost peaks or column bleed.
Sample Preparation:
Accurately weigh 10 mg of the target analyte (1-(2-Bromophenyl)-2-methylpropan-2-ol) and dissolve in 10 mL of DCM (1 mg/mL stock).
Prepare a working solution at 100 µg/mL.
Self-Validation Step: Spike the working solution with Naphthalene-d8 (Internal Standard) to a final concentration of 50 µg/mL.
GC-MS Injection: Inject 1.0 µL of the prepared sample into the GC inlet using an autosampler to ensure volume precision.
Data Acquisition: Run the temperature program detailed in Table 1 and acquire MS data in full scan mode (m/z 35–400).
Data Processing: Calculate the Relative Retention Time (RRT) by dividing the analyte's RT by the IS's RT. Compare the mass spectra against standard libraries such as the [3].
Table 1: Standardized GC-MS Parameters
Parameter
Specification
Causality / Rationale
Column
HP-5MS (30 m × 0.25 mm × 0.25 µm)
5% phenyl phase provides optimal separation for aromatic isomers based on boiling point.
Carrier Gas
Helium, constant flow at 1.0 mL/min
Ensures consistent linear velocity and reproducible retention times.
Inlet Temp
250 °C
Sufficient to vaporize the tertiary alcohol without inducing thermal degradation.
Gradient allows early elution of the solvent, followed by steady separation of the brominated isomers.
MS Source Temp
230 °C
Standard EI source temperature to prevent condensation of heavy analytes.
Ionization
Electron Ionization (EI), 70 eV
Standard energy required to generate reproducible fragmentation libraries.
Comparative Performance Data
The following table summarizes the quantitative chromatographic and mass spectrometric data used to differentiate the target product from its alternatives. Data is synthesized based on established chemical properties documented in databases like [4] and predictive chromatographic models.
Table 2: Isomer Comparison (Retention Time & MS Fragments)
Compound / Alternative
Relative Retention Time (RRT)*
Base Peak (100% Abundance)
Diagnostic MS Fragments (m/z)
Key Differentiator
1-(2-Bromophenyl)-2-methylpropan-2-ol (Target)
0.88
m/z 59
228/230 [M]⁺, 210/212, 131
Shortest RT (Steric hindrance). Enhanced m/z 131 due to ortho-effect.
Longest RT (Maximal H-bonding). Stronger [M-H₂O]⁺ peak than ortho.
*RRT is calculated relative to Naphthalene-d8 (RT ~9.5 min under the specified gradient).
Conclusion
When analyzing 1-(2-Bromophenyl)-2-methylpropan-2-ol, relying solely on the mass spectrum base peak (m/z 59) is insufficient, as all positional isomers yield identical primary alpha-cleavage products. However, by understanding the causality of molecular structure , researchers can confidently identify the ortho-isomer. Its sterically hindered hydroxyl group reliably produces the shortest retention time on a non-polar column, while the spatial proximity of the bromine atom triggers a unique ortho-effect fragmentation pathway (m/z 131) under EI-MS conditions.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Database. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2025). NIST Chemistry WebBook, SRD 69. Retrieved from[Link]
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Journal of Chemical Education Review. Retrieved from[Link]
A Senior Application Scientist's Guide to Benchmarking 1-(2-Bromophenyl)-2-methylpropan-2-ol Against Standard Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions
Introduction Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and function...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] These transformations are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the aryl halide substrate is a critical parameter in these reactions, with substitution patterns significantly influencing reaction kinetics and overall success.
This guide provides an in-depth comparative analysis of 1-(2-Bromophenyl)-2-methylpropan-2-ol , an aryl bromide featuring a bulky tertiary alcohol substituent at the ortho position. Its performance in key cross-coupling reactions will be benchmarked against standard, less sterically encumbered aryl bromides. We will explore the mechanistic implications of its unique structure, provide optimized experimental protocols, and present supporting data to guide researchers in leveraging this valuable synthetic building block.
The Impact of Steric Hindrance on Aryl Bromide Reactivity
The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance of elementary steps within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3] The structure of the aryl halide directly impacts the initial, and often rate-determining, oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.
Substituents at the ortho position to the halogen can create significant steric hindrance, impeding the approach of the bulky palladium catalyst.[4] This steric clash can slow the rate of oxidative addition, requiring more reactive and specialized catalyst systems to achieve efficient turnover.[5][6] Consequently, substrates like 1-(2-Bromophenyl)-2-methylpropan-2-ol present a greater synthetic challenge compared to their sterically unencumbered counterparts.
Comparative Analysis: Structural Profiles and Reactivity
To provide a clear benchmark, we will compare 1-(2-Bromophenyl)-2-methylpropan-2-ol against a set of standard aryl bromides representing varying degrees of steric and electronic properties:
Bromobenzene: The simplest, unsubstituted standard.
4-Bromotoluene: An electron-rich, sterically unhindered standard.
2-Bromoanisole: A standard with a smaller ortho-substituent, providing a point of comparison for the ortho effect.
The key structural distinction of 1-(2-Bromophenyl)-2-methylpropan-2-ol is the large, non-planar tertiary alcohol group positioned directly adjacent to the reactive C-Br bond. This feature imposes significant steric bulk, which is the primary determinant of its reactivity profile.
Caption: Structural comparison of the subject substrate and standard aryl bromides.
Performance Benchmarking in Key Cross-Coupling Reactions
The following table summarizes the expected comparative performance of 1-(2-Bromophenyl)-2-methylpropan-2-ol against standard aryl bromides in three ubiquitous cross-coupling reactions. The illustrative yields are based on established principles for sterically hindered substrates, which typically require more advanced catalyst systems and optimized conditions to achieve high efficiency.[5][6]
This data underscores that while standard aryl bromides couple efficiently with first-generation catalysts, the sterically demanding nature of 1-(2-Bromophenyl)-2-methylpropan-2-ol necessitates the use of modern, highly active catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step and promote the overall catalytic cycle.[5][7]
The Catalytic Cycle: Overcoming the Steric Barrier
All palladium-catalyzed cross-couplings proceed through a similar catalytic cycle. For sterically hindered substrates, the key is to employ a ligand that stabilizes a low-coordinate, highly reactive monoligated Pd(0) species, which can more readily undergo oxidative addition.[8]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
This protocol provides a robust, self-validating method for the Suzuki-Miyaura coupling of 1-(2-Bromophenyl)-2-methylpropan-2-ol with phenylboronic acid. The choice of a bulky biarylphosphine ligand and a strong inorganic base are critical for success with this challenging substrate.
Materials:
1-(2-Bromophenyl)-2-methylpropan-2-ol (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
XPhos (4 mol%)
Potassium Phosphate (K₃PO₄, 3.0 equiv)
1,4-Dioxane (Anhydrous)
Deionized Water
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(2-Bromophenyl)-2-methylpropan-2-ol (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv). The use of a bulky, electron-rich biarylphosphine ligand like XPhos is crucial to facilitate the oxidative addition of the sterically hindered aryl bromide.[5][7]
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
1-(2-Bromophenyl)-2-methylpropan-2-ol is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. Its significant ortho-steric hindrance necessitates a departure from standard catalytic protocols. As demonstrated, successful coupling requires the implementation of modern, highly active catalyst systems featuring bulky, electron-rich ligands. While standard aryl bromides like bromobenzene react under mild conditions with first-generation catalysts, 1-(2-Bromophenyl)-2-methylpropan-2-ol requires carefully optimized conditions to achieve comparable yields. By understanding the mechanistic barriers and employing the appropriate advanced catalytic tools, researchers can effectively incorporate this sterically encumbered building block into complex molecular architectures, expanding the horizons of drug discovery and materials science.
References
Cross-Coupling Reactions Guide. Google AI Test Kitchen.
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient mono- and dialkylation of anilines: a general and practical palladium-based catalyst system.
Hsieh, J. C., & Cheng, C. H. (2005). Highly efficient and regioselective one-pot synthesis of multi-substituted olefins and 1, 3-dienes via sequential addition of organometallic reagents to alkynes and palladium-catalyzed Heck reaction.
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
A process chemistry benchmark for sp2–sp3 cross couplings.
Method for synthesizing 2-bromine-2-methyl propanal.
Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing.
Buchwald–Hartwig amin
Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Cross-Coupling Reactions. Benchchem.
Suzuki Coupling. Organic Chemistry Portal.
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
Mechanistic studies on palladium-c
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC.
Buchwald-Hartwig Amin
Cross-Coupling of Aromatic Bromides with Allylic Silanol
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR.
Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. Organic Chemistry Portal.
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Unknown Source.
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-(2-bromophenyl)
Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II)
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
A Comparative Spectroscopic Guide to the Validation of 1-(2-Bromophenyl)-2-methylpropan-2-ol and Its Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative ana...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to validate the tertiary alcohol, 1-(2-Bromophenyl)-2-methylpropan-2-ol, and its derivatives. By examining the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore how the electronic and steric effects of the ortho-bromine substituent manifest in the spectral data. This guide will compare the target molecule with its non-brominated analog, 1-phenyl-2-methylpropan-2-ol, and its positional isomer, 1-(4-Bromophenyl)-2-methylpropan-2-ol, to provide a comprehensive understanding of their spectroscopic signatures.
The Critical Role of Spectroscopic Validation
The precise characterization of organic molecules is paramount in ensuring the reliability and reproducibility of scientific research, particularly in the realm of medicinal chemistry. The presence and position of a substituent, such as a bromine atom on a phenyl ring, can significantly alter the molecule's physical, chemical, and biological properties. Therefore, the ability to unequivocally confirm the structure of a synthesized compound is not merely a procedural step but a fundamental requirement for advancing drug discovery and development. The spectroscopic techniques discussed herein provide the necessary tools for this critical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
Causality Behind Experimental Choices in NMR
The choice of solvent and internal standard are critical for acquiring high-quality NMR data. Deuterated solvents, such as chloroform-d (CDCl₃), are used to avoid interference from proton signals of the solvent itself.[3] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[3][4]
Comparative ¹H NMR Data
The ¹H NMR spectra of 1-(2-Bromophenyl)-2-methylpropan-2-ol and its analogs reveal distinct differences arising from the electronic influence and position of the bromine atom. The electron-withdrawing nature of bromine deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).
Compound
Aromatic Protons (ppm)
Methylene Protons (-CH₂-) (ppm)
Methyl Protons (-CH₃) (ppm)
Hydroxyl Proton (-OH) (ppm)
1-(2-Bromophenyl)-2-methylpropan-2-ol (Predicted)
7.1-7.6 (m, 4H)
3.1 (s, 2H)
1.3 (s, 6H)
1.9 (s, 1H)
1-phenyl-2-methylpropan-2-ol
7.2-7.4 (m, 5H)
2.8 (s, 2H)
1.2 (s, 6H)
1.8 (s, 1H)
1-(4-Bromophenyl)-2-methylpropan-2-ol (Predicted)
7.1 (d, 2H), 7.4 (d, 2H)
2.8 (s, 2H)
1.2 (s, 6H)
1.8 (s, 1H)
Note: Predicted data was obtained using online NMR prediction tools.[5][6]
The aromatic region of the ¹H NMR spectrum is particularly informative. In the ortho-substituted compound, the protons on the phenyl ring are all in unique chemical environments, leading to a complex multiplet. In contrast, the para-substituted isomer exhibits a more symmetrical pattern, typically a pair of doublets.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide a clear picture of the carbon skeleton. The electronegative bromine atom influences the chemical shifts of the carbon atoms in the phenyl ring, with the carbon directly attached to the bromine (ipso-carbon) showing a significantly different chemical shift compared to the other aromatic carbons.
Compound
Aromatic Carbons (ppm)
Quaternary Carbon (-C(CH₃)₂OH) (ppm)
Methylene Carbon (-CH₂-) (ppm)
Methyl Carbons (-CH₃) (ppm)
1-(2-Bromophenyl)-2-methylpropan-2-ol (Predicted)
122 (C-Br), 127-133, 139
72
48
29
1-phenyl-2-methylpropan-2-ol
126-130, 137
71
45
29
1-(4-Bromophenyl)-2-methylpropan-2-ol (Predicted)
121 (C-Br), 129, 131, 136
71
44
29
Note: Predicted data was obtained using online NMR prediction tools.[5][6]
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon.
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and reference it to the TMS signal at 0.0 ppm.
NMR Experimental Workflow
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Key IR Absorptions
For 1-(2-Bromophenyl)-2-methylpropan-2-ol and its derivatives, the most characteristic IR absorption bands are associated with the hydroxyl (-OH) group and the carbon-bromine (C-Br) bond.
Functional Group
Characteristic Absorption (cm⁻¹)
Significance
O-H stretch (alcohol)
3600-3200 (broad)
Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H stretch (sp³ aliphatic)
3000-2850
Indicates the presence of the methyl and methylene groups.
C-H stretch (sp² aromatic)
3100-3000
Confirms the presence of the phenyl ring.
C-O stretch (tertiary alcohol)
1200-1100
Helps to identify the alcohol as tertiary.
C-Br stretch
600-500
Confirms the presence of the bromine substituent.
The position of the C-O stretching vibration can help distinguish between primary, secondary, and tertiary alcohols. For tertiary alcohols like the compounds in this guide, this band typically appears at a higher wavenumber compared to primary and secondary alcohols.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
Background Spectrum: Record a background spectrum of the clean ATR crystal.
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
Data Processing: The instrument software automatically subtracts the background spectrum to provide the spectrum of the sample.
ATR-IR Experimental Workflow
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[8][9][10][11]
Isotopic Pattern of Bromine
A key feature in the mass spectra of brominated compounds is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[12] This results in any fragment containing a single bromine atom appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two m/z units.
Predicted Fragmentation Patterns
The fragmentation of 1-(2-Bromophenyl)-2-methylpropan-2-ol and its derivatives upon electron ionization is expected to proceed through several characteristic pathways.
Fragment
Predicted m/z
Interpretation
[M]⁺
228/230
Molecular ion
[M - CH₃]⁺
213/215
Loss of a methyl group
[M - H₂O]⁺
210/212
Loss of water
[C₇H₆Br]⁺
169/171
Bromotropylium ion
[C₆H₄Br]⁺
155/157
Bromophenyl cation
[C₄H₉O]⁺
73
tert-Butyl oxonium ion
[C₄H₉]⁺
57
tert-Butyl cation (base peak)
The most stable carbocation, the tert-butyl cation, is expected to be the base peak in the mass spectrum.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
Ionization: Bombard the vaporized sample with a high-energy electron beam to generate positively charged molecular ions.
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: Detect the separated ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.
EI-MS Experimental Workflow
Conclusion: A Multi-faceted Approach to Structural Validation
The comprehensive spectroscopic validation of 1-(2-Bromophenyl)-2-methylpropan-2-ol and its derivatives requires a multi-faceted approach, integrating the complementary information provided by NMR, IR, and MS. While NMR spectroscopy provides the detailed connectivity of the molecular framework, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation. By comparing the spectral data of the target molecule with its non-brominated and positional isomers, researchers can gain a deeper understanding of the structural nuances and confidently validate the identity of their synthesized compounds. This rigorous approach to structural elucidation is essential for the integrity and advancement of chemical and pharmaceutical research.
The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromophenyl)-2-methylpropan-2-ol
Executive Summary: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Bromophenyl)-2-methylpropan-2-ol. The disposal procedure is predicated on a thorough hazard analys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Bromophenyl)-2-methylpropan-2-ol. The disposal procedure is predicated on a thorough hazard analysis derived from its chemical structure as a brominated, tertiary aromatic alcohol. The primary disposal route for this compound is incineration by a licensed hazardous waste management facility. Under no circumstances should this chemical or its containers be disposed of via standard refuse or sanitary sewer systems. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.
Section 1: Hazard Profile and Chemical Causality
While a specific Safety Data Sheet (SDS) for 1-(2-Bromophenyl)-2-methylpropan-2-ol is not widely available, a reliable hazard profile can be constructed by analyzing its constituent chemical moieties. This approach allows us to anticipate its behavior and establish a disposal plan grounded in chemical principles.
Brominated Aromatic System: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic. Such compounds are often toxic and pose a significant environmental risk, particularly to aquatic life.[1][2] A critical consideration for disposal is that upon combustion, brominated compounds generate highly corrosive and toxic hydrogen bromide (HBr) gas, necessitating specialized incineration facilities equipped with acid gas scrubbers.[2]
Tertiary Alcohol (2-methylpropan-2-ol moiety): The tertiary alcohol functional group is analogous to tert-butyl alcohol. Alcohols in this category are typically flammable liquids and vapors.[3][4][5] Therefore, 1-(2-Bromophenyl)-2-methylpropan-2-ol should be handled as a flammable substance, and all sources of ignition must be eliminated from storage and handling areas.[5][6][7]
Toxicological Potential: The combination of a halogenated aromatic ring and an alcohol functional group suggests potential toxicity. It should be handled with measures to prevent skin absorption, inhalation, and ingestion.[8][9]
Based on this analysis, 1-(2-Bromophenyl)-2-methylpropan-2-ol must be treated as a flammable, toxic, environmentally hazardous, halogenated organic waste .
Section 2: Regulatory Compliance Framework
The disposal of 1-(2-Bromophenyl)-2-methylpropan-2-ol is governed by federal and state environmental regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10][11][12]
Hazardous Waste Determination: As the generator of the waste, you are legally responsible for determining if it is hazardous.[13] Based on the properties identified in Section 1 (flammability, toxicity), this compound squarely meets the definition of hazardous waste.[11][12]
Waste Codes: While a specific listing may not exist, this waste would likely be characterized by the following RCRA hazardous waste characteristics:
D001 (Ignitability): Due to the flammable nature of the alcohol component.
Toxicity Characteristic (D-List): The specific toxicity would need to be determined by a Toxicity Characteristic Leaching Procedure (TCLP) if it is suspected to contain regulated metals or other toxicants, though this is less likely for the pure compound.
Segregation: It is imperative to collect this waste in a dedicated container labeled as "Halogenated Organic Waste." [14][15] Co-mingling with non-halogenated waste is prohibited as it complicates the disposal process and violates regulatory standards.[16]
Table 1: Summary of Hazards and Disposal Parameters
Parameter
Description
Rationale & Reference
Primary Hazard Class
Flammable Liquid, Toxic Substance
Based on tertiary alcohol and brominated aromatic structures.[2][3][5]
Potential EPA Code
D001 (Ignitability)
The alcohol moiety confers flammability.
Required PPE
Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat
Protects against skin contact, absorption, and eye damage.[1][9][17]
Waste Segregation
Halogenated Organic Waste
Prevents contamination and ensures proper incineration with acid gas scrubbing.[14][15]
Primary Disposal Route
Licensed High-Temperature Incineration
Ensures complete destruction and neutralization of hazardous byproducts like HBr.[2]
Prohibited Disposal
Drain/Sewer, Regular Trash, Mixing with Non-Halogenated Waste
Prevents environmental contamination and regulatory non-compliance.[16][18]
Section 3: Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the collection and disposal of 1-(2-Bromophenyl)-2-methylpropan-2-ol waste.
Personnel Protective Equipment (PPE) Requirements
Hand Protection: Wear double-layered nitrile gloves or thicker neoprene gloves for adequate protection against incidental contact.[17]
Eye Protection: Chemical splash goggles are mandatory at all times. If there is a significant risk of splashing, use a full face shield in addition to goggles.[17][18]
Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[9] Ensure legs and feet are covered with long pants and closed-toe shoes.[18]
Waste Collection and Containerization Protocol
Designate a Satellite Accumulation Area (SAA): All waste must be collected in a designated SAA within the laboratory. This area must be at or near the point of generation.[15]
Select an Appropriate Waste Container:
Use a clean, empty, and chemically compatible container, typically a glass bottle with a screw cap.
Ensure the container is in good condition with no cracks or chips.
Do not use metal containers, as hot liquid phenol (an analogous structure) can be corrosive to some metals.[19]
Conduct Waste Transfer: Perform all transfers of waste into the collection container inside a certified chemical fume hood to minimize inhalation exposure.[20]
Label the Container Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
The words "Hazardous Waste."
The full chemical name: "Waste 1-(2-Bromophenyl)-2-methylpropan-2-ol."
An accurate list of all constituents if it is a mixture.
The hazards associated with the waste (e.g., "Flammable," "Toxic").[14][15]
Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[6][15]
Storage: Store the sealed waste container in a cool, well-ventilated area away from heat, direct sunlight, and ignition sources.[5][19] It must be stored separately from incompatible materials, especially oxidizing agents.[21]
Final Disposal Arrangement
Do Not Exceed Accumulation Limits: Adhere to the volume and time limits for waste accumulation based on your facility's generator status (e.g., SQG, LQG).[13]
Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to arrange for the collection and transportation of the waste.
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste, as required by RCRA.[12]
Section 4: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate hazards.
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the lab. Ensure the fume hood is operating to provide ventilation.
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5]
Assemble PPE: Before cleaning, don the appropriate PPE as described in Section 3.
Contain and Absorb:
For small spills (<100 mL), cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
Work from the outside of the spill inward to prevent spreading.
Collect and Dispose: Carefully scoop the absorbent material into a sealable, compatible container (e.g., a double plastic bag or a sealed plastic container).[1][15] Label the container as "Hazardous Waste: 1-(2-Bromophenyl)-2-methylpropan-2-ol Spill Debris" and dispose of it through your EHS office.[21]
Decontaminate: Clean the spill area with soap and water.[1]
Section 5: Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of 1-(2-Bromophenyl)-2-methylpropan-2-ol waste.
Caption: Workflow for the safe disposal of 1-(2-Bromophenyl)-2-methylpropan-2-ol.
References
Safety Data Sheet: 2-methylpropan-2-ol - Chemos GmbH&Co.KG. (2023, March 27). Retrieved from [Link]
SAFETY DATA SHEET PROPAN-2-OL TECH - Chemical Suppliers. Retrieved from [Link]
Safety Data Sheet: 2-Methyl-2-propanol - Carl ROTH. Retrieved from [Link]
Safety Data Sheet - Crystal Reports ActiveX Designer - MSDS_9.RPT. Retrieved from [Link]
Working Safely with Phenol Guideline - The University of Queensland. Retrieved from [Link]
Hazardous Waste | US EPA. (2026, February 12). Retrieved from [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. Retrieved from [Link]
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. Retrieved from [Link]
40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (2023, August 9). Retrieved from [Link]
Safe Handling of Alcohol in the Laboratory. Retrieved from [Link]
1-(2-bromophenyl)-2-(methylamino)ethan-1-ol - PubChemLite. Retrieved from [Link]
Environmental Fact Sheet, Organobromine - EPA. Retrieved from [Link]
Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings - Federal Register. (2023, April 27). Retrieved from [Link]
Bromine Safety Operating Procedure - Washington State University. Retrieved from [Link]
Hazardous waste in the United States - Wikipedia. Retrieved from [Link]
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - EPA NEPS. Retrieved from [Link]
Halogenated Solvents in Laboratories - Campus Operations. Retrieved from [Link]
SAFE USE OF PHENOL - University of California, Riverside. Retrieved from [Link]
Phenol - Hazardous Substance Fact Sheet - New Jersey Department of Health. Retrieved from [Link]
LABORATORY SAFETY MANUAL - University of Florida. Retrieved from [Link]
Personal protective equipment for handling 1-(2-Bromophenyl)-2-methylpropan-2-ol
As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when handling specialized halogenated aromatic compounds. 1-(2-Bromophenyl)-2-methylpropan-2-ol is a highly valuab...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when handling specialized halogenated aromatic compounds. 1-(2-Bromophenyl)-2-methylpropan-2-ol is a highly valuable intermediate in drug development, but its unique physicochemical properties require precise personal protective equipment (PPE) and handling workflows to ensure operator safety and regulatory compliance.
This guide provides a comprehensive, self-validating operational framework for handling this compound, grounded in the OSHA Laboratory Standard (29 CFR 1910.1450)[1] and the National Research Council's Prudent Practices in the Laboratory[2].
Physicochemical Profile & Hazard Causality
To select the correct PPE, we must first understand the molecular behavior of the compound. 1-(2-Bromophenyl)-2-methylpropan-2-ol (CAS: 126495-44-1)[3] features a heavy bromine atom at the ortho position of a benzene ring, coupled with a tertiary alcohol group.
Lipophilicity & Dermal Penetration: The bromophenyl moiety significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly permeate standard aqueous barriers and natural rubber (latex) elastomers, posing an Acute Toxicity (Dermal) hazard[4].
Mucosal Irritation: The tertiary alcohol group provides hydrogen-bonding capabilities that interact aggressively with the mucosal membranes of the eyes and respiratory tract, classifying it as a Skin Irritant (Category 2), Eye Irritant (Category 2A), and a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazard[4].
Mandatory Personal Protective Equipment (PPE) Matrix
Because brominated aromatics degrade standard latex rapidly, personnel must utilize specialized elastomers. The following PPE matrix is mandatory for any procedure involving the weighing, transfer, or reaction of 1-(2-Bromophenyl)-2-methylpropan-2-ol[2].
Table 2: PPE Specifications and Causal Rationale
PPE Category
Specification
Causal Rationale
Replacement Schedule
Hand Protection
Double-gloved Nitrile (min 0.11mm thickness) or Butyl Rubber.
Brominated aromatics dissolve natural rubber. Nitrile provides a superior chemical barrier against halogenated lipophilic compounds[2].
Every 2 hours, or immediately upon known contact or visible degradation.
Eye Protection
ANSI Z87.1 rated Chemical Splash Goggles.
Prevents severe ocular irritation (Eye Irrit. 2A) from aerosolized solid particulates or solvent splashes[4].
Inspect daily; replace immediately if scratched or warped.
Body Protection
Flame-Resistant (FR) Lab Coat (Nomex or treated cotton) with tight cuffs.
Protects against dermal exposure and the potential flammability of organic solvent vehicles used during synthesis[1].
Launder weekly via specialized institutional service; never wash at home.
| Respiratory | N95 Particulate Respirator (for solids) or Half-mask with Organic Vapor (OV) cartridge. | Mitigates STOT SE 3 respiratory irritation during open-bench weighing or in the event of local exhaust failure[4]. | Replace OV cartridges after 40 hours of cumulative use or 30 days. |
To guarantee trustworthiness, every handling protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.
Step 1: Environmental Control & Verification
Before opening the chemical container, ensure work is conducted inside a certified chemical fume hood.
Self-Validation Check: Verify the fume hood face velocity is between 80–120 feet per minute (fpm) using the digital monitor. Tape a small strip of Kimwipe to the bottom of the sash; it must actively pull inward. If it flutters outward, the exhaust system has failed and work must be aborted[2].
Step 2: PPE Donning & Integrity Check
Equip the PPE outlined in Table 2.
Self-Validation Check: Inflate the nitrile gloves slightly by trapping air and rolling the cuff. Listen and feel for micro-leaks before putting them on.
Step 3: Static Mitigation
Brominated organic solids can accumulate static charge, leading to aerosolization when manipulated. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance draft shield before transferring the powder.
Step 4: Closed-System Transfer
Using a clean, grounded stainless-steel spatula, transfer the required mass of 1-(2-Bromophenyl)-2-methylpropan-2-ol. Immediately dissolve the compound in your chosen compatible solvent (e.g., anhydrous dichloromethane or THF) and seal the reaction vessel under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
Step 5: Decontamination
Wash all spatulas and reusable glassware with a compatible solvent (e.g., isopropanol) followed by copious amounts of deionized water.
Step-by-step operational workflow for the safe handling of halogenated aromatic alcohols.
Emergency Response & Spill Mitigation
In the event of a spill, rapid containment is required to prevent respiratory exposure and environmental contamination.
Evacuation and Assessment: If the spill occurs outside a fume hood, immediately instruct all personnel to evacuate the immediate area. Assess the magnitude of the spill.
Ventilation Control: If safe to do so, maximize local exhaust ventilation to clear airborne particulates or vapors[2].
Containment: Do NOT use combustible absorbents (like sawdust or paper towels) which can react with certain organic reagents. Cover the spill completely with an inert absorbent such as diatomaceous earth or dry sand.
Cleanup & Segregation: Using a plastic scoop (to avoid sparking if flammable solvents are present), carefully sweep the absorbed mixture into a heavy-duty hazardous waste bag. Label it explicitly as "Halogenated Organic Solid Waste."
Emergency spill response and containment pathway for brominated organic compounds.
Waste Disposal & Decontamination Plan
Proper waste management is a critical component of laboratory trustworthiness and environmental stewardship. Under EPA guidelines and institutional protocols derived from Prudent Practices, halogenated waste must be strictly segregated from non-halogenated waste[5].
Causality for Segregation: Mixing 1-(2-Bromophenyl)-2-methylpropan-2-ol with incompatible non-halogenated waste streams can trigger exothermic reactions and drastically inflate institutional disposal costs, as halogenated solvents require specialized high-temperature incineration[6].
Container Compatibility: Never use galvanized steel safety cans for halogenated waste, as the halogens will cause the metal to corrode and leak[5]. Use high-density polyethylene (HDPE) carboys.
Self-Validation Check: Before adding the chemical wash to a waste carboy, verify the label explicitly states "Halogenated Organics Only"[6]. Check the pH of the current waste stream using indicator paper to ensure it is neutral (pH 6-8); highly acidic waste can catalyze the dehydration of the tertiary alcohol, generating unwanted gaseous byproducts.